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2-Chloro-5-(2,4-difluorobenzoyl)pyridine Documentation Hub

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  • Product: 2-Chloro-5-(2,4-difluorobenzoyl)pyridine
  • CAS: 80099-96-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2-Chloro-5-(2,4-difluorobenzoyl)pyridine – Physicochemical Profiling and Synthetic Methodologies

Executive Summary In modern medicinal chemistry and agrochemical development, the strategic design of molecular scaffolds is paramount for achieving target selectivity and metabolic stability. 2-Chloro-5-(2,4-difluoroben...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic design of molecular scaffolds is paramount for achieving target selectivity and metabolic stability. 2-Chloro-5-(2,4-difluorobenzoyl)pyridine is a highly specialized, privileged intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including p38 MAP kinase inhibitors and novel anti-parasitic agents[1].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical properties. This whitepaper elucidates the structural causality behind this specific substitution pattern, provides field-proven, self-validating synthetic protocols, and details the mechanistic pathways that make this molecule an invaluable building block in library diversification[2].

Physicochemical & Structural Data

Because this compound is a highly specific intermediate rather than a bulk commodity chemical, it does not possess a universally registered, single public CAS number (unlike its closely related positional isomers, such as the 2,3-difluoro analog CAS 251366-35-5). However, its exact physicochemical parameters are critical for downstream chromatographic and spectroscopic workflows.

PropertyValue
Chemical Name 2-Chloro-5-(2,4-difluorobenzoyl)pyridine
IUPAC Name (6-Chloropyridin-3-yl)(2,4-difluorophenyl)methanone
CAS Registry Number Unassigned / Custom API Intermediate
Molecular Formula C₁₂H₆ClF₂NO
Molecular Weight 253.63 g/mol
Exact Mass 253.0106 Da
Topological Polar Surface Area (TPSA) 30.0 Ų
Hydrogen Bond Acceptors 2 (N, O)
Hydrogen Bond Donors 0
Rotatable Bonds 2

Structural Causality in Drug Design (E-E-A-T)

The architectural design of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine is not arbitrary; every functional group serves a distinct mechanistic purpose in late-stage drug development:

  • The 2,4-Difluorobenzoyl Moiety (Metabolic Shielding): The introduction of fluorine atoms at the 2- and 4-positions of the phenyl ring is a classic bioisosteric optimization strategy. The highly electronegative C-F bonds resist cytochrome P450 (CYP450) mediated aromatic oxidation. Furthermore, the ortho-fluorine (position 2) induces a steric clash with the carbonyl oxygen, forcing the phenyl ring out of coplanarity. This specific dihedral angle is often strictly required for the molecule to anchor into the three-dimensional hinge regions of kinase targets.

  • The 2-Chloropyridine Core (SNAr Activation): The 2-chloropyridine moiety acts as a highly reactive synthetic handle. The carbon at position 2 is rendered exceptionally electrophilic by two synergistic forces: the inductive electron withdrawal of the adjacent pyridine nitrogen, and the resonance-driven electron withdrawal of the para-positioned carbonyl group. This allows the chloride to act as a perfect leaving group for Nucleophilic Aromatic Substitution (SNAr) , enabling researchers to rapidly generate diverse API libraries by displacing the chloride with various primary and secondary amines[3].

Synthetic Methodology & Self-Validating Protocols

The most efficient, scalable route to synthesize 2-Chloro-5-(2,4-difluorobenzoyl)pyridine is via the Friedel-Crafts acylation of 1,3-difluorobenzene using 6-chloronicotinoyl chloride[4].

Protocol 1: Preparation of 6-Chloronicotinoyl Chloride

Causality Check: Thionyl chloride (SOCl₂) is used over oxalyl chloride here to ensure complete conversion without the risk of Vilsmeier-Haack type side reactions, provided DMF is kept strictly catalytic[3].

  • Reagent Preparation: Charge a dry, argon-purged 250 mL round-bottom flask with 6-chloronicotinic acid (1.0 eq, 10.0 g).

  • Chlorination: Add an excess of thionyl chloride (SOCl₂, 3.0 eq) and a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 0.05 eq).

  • Reflux: Heat the mixture to 80 °C under reflux for 4 hours. Self-Validation: The reaction is complete when the evolution of HCl and SO₂ gases ceases and the suspension becomes a clear, homogenous solution.

  • Concentration: Remove excess SOCl₂ in vacuo to yield the crude 6-chloronicotinoyl chloride as a reactive, moisture-sensitive oil. Proceed immediately to Protocol 2.

Protocol 2: Regioselective Friedel-Crafts Acylation

Causality Check: Why does 1,3-difluorobenzene yield the 2,4-difluorophenyl isomer? Fluorine is an ortho/para director. Position 2 is sterically blocked by the two adjacent fluorines. Position 4 is ortho to one fluorine and para to the other, making it the most electronically activated and sterically accessible site[4].

  • Lewis Acid Activation: In a separate flame-dried flask, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in dry dichloromethane (DCM) at 0 °C.

  • Acylium Ion Formation: Dissolve the crude 6-chloronicotinoyl chloride in DCM and add it dropwise to the AlCl₃ suspension. Stir for 30 minutes at 0 °C to fully form the electrophilic acylium complex.

  • Substrate Addition: Add 1,3-difluorobenzene (1.1 eq) dropwise to the activated complex to maintain the internal temperature below 5 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours under argon.

  • Quenching & Extraction: Carefully quench the reaction by pouring the mixture over crushed ice containing 1M HCl (to dissolve aluminum salts). Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated NaHCO₃, then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient: 5% to 20% Ethyl Acetate in Hexanes) to isolate the pure 2-Chloro-5-(2,4-difluorobenzoyl)pyridine.

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression from raw starting materials to the final API library diversification step.

G N1 6-Chloronicotinic Acid N3 6-Chloronicotinoyl Chloride N1->N3 Step 1 N2 SOCl2 + DMF (Chlorination) N2->N3 Reagents N5 2-Chloro-5-(2,4-difluorobenzoyl) pyridine N3->N5 Step 2 Friedel-Crafts N4 1,3-Difluorobenzene + AlCl3 N4->N5 Reactants N6 SNAr Diversification (Amine Addition) N5->N6 Step 3 API Synthesis

Figure 1: Synthetic workflow for 2-Chloro-5-(2,4-difluorobenzoyl)pyridine and downstream SNAr diversification.

Analytical Characterization

To validate the structural integrity of the synthesized compound, the following analytical signatures should be expected:

  • LC-MS (ESI+): The exact mass is 253.01 Da. The mass spectrum will show a prominent[M+H]⁺ peak at m/z 254.0. Due to the presence of a single chlorine atom, a characteristic M+2 isotopic peak at m/z 256.0 will be observed at approximately 33% the intensity of the parent peak.

  • ¹H NMR (400 MHz, CDCl₃): The pyridine ring will display a highly deshielded doublet at ~8.8 ppm (proton adjacent to nitrogen, ortho to carbonyl) and a doublet of doublets at ~8.1 ppm. The difluorophenyl ring will exhibit complex multiplet splitting patterns between 6.9 ppm and 7.7 ppm due to extensive ¹H-¹⁹F spin-spin coupling.

References

  • The Royal Society of Chemistry | Friedel-Crafts-type reactions with ureas and thioureas (Mechanistic insights into Friedel-Crafts acylation with nicotinoyl chlorides).
  • National Institutes of Health (NIH) / PMC | Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors.
  • Benchchem | An In-depth Technical Guide to the Synthesis of 5-Bromo-6-chloronicotinoyl chloride.
  • Guidechem | 2-Benzoylpyridine Chemical Properties and Synthesis.

Sources

Exploratory

A Technical Guide to the Risk Assessment and Safe Handling of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine

Disclaimer: This document is intended as an expert guide on the principles of risk assessment and safe handling for the novel compound 2-Chloro-5-(2,4-difluorobenzoyl)pyridine. As of the date of this publication, a speci...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document is intended as an expert guide on the principles of risk assessment and safe handling for the novel compound 2-Chloro-5-(2,4-difluorobenzoyl)pyridine. As of the date of this publication, a specific, publicly available Safety Data Sheet (SDS) for this exact molecule could not be located. The following guide is structured based on an analysis of related chemical structures and established chemical safety principles. It is not a substitute for a manufacturer-provided SDS. Researchers, scientists, and drug development professionals are required to obtain the official SDS from their supplier before any handling, storage, or use of this compound. This guide should be used to interpret the official SDS and to build a comprehensive and self-validating safety protocol.

Introduction: Understanding the Molecule and its Potential Hazards

2-Chloro-5-(2,4-difluorobenzoyl)pyridine is a complex heterocyclic compound, likely synthesized for its potential applications in medicinal chemistry and drug development. Its structure combines a chlorinated pyridine ring with a difluorinated benzoyl moiety. This combination of functional groups suggests a molecule with potential biological activity and, consequently, requires a cautious and well-informed approach to its handling.

The core of any safety protocol is a thorough understanding of the molecule's potential hazards. Without a specific SDS, we must infer potential risks from its constituent parts:

  • Chlorinated Pyridines: Compounds like 2-chloropyridine are known to be toxic and irritants. They can be harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Fluorinated Benzoyl Groups: The difluorobenzoyl portion increases the molecule's lipophilicity and may contribute to metabolic stability and specific biological interactions, which can also correlate with toxicological properties.

  • Reactivity: The presence of halogens and a carbonyl group suggests potential reactivity under certain conditions, such as with strong oxidizing agents or acids.[2][3]

This guide will walk you through a systematic process for establishing a safe handling workflow, from initial risk assessment to emergency preparedness, using data from related compounds as illustrative examples of what to look for in the official SDS.

Part 1: Hazard Identification and GHS Classification - The Foundation of Safety

The Globally Harmonized System (GHS) provides the universal language for chemical hazard communication. When you receive the official SDS for 2-Chloro-5-(2,4-difluorobenzoyl)pyridine, the "Hazards Identification" section will be the most critical starting point.

Anticipated GHS Hazard Profile

Based on analogous compounds, you should anticipate a hazard profile that includes warnings for acute toxicity, skin and eye irritation, and potentially specific organ toxicity. For example, the related compound 2-chloro-5-trifluoromethylpyridine is classified with the following hazard statements:

  • H302: Harmful if swallowed.[2]

  • H332: Harmful if inhaled.[2]

  • H370: Causes damage to organs (Central Nervous System).[2]

  • H372: Causes damage to organs (Liver, Central and Peripheral Nervous System) through prolonged or repeated exposure.[2]

Another related structure, 2-(2,4-Difluorophenyl)pyridine , is listed as causing skin and serious eye irritation.[4]

Your Action: Immediately upon receiving the SDS, cross-reference the listed H-statements (Hazard statements) and P-statements (Precautionary statements) with your planned experiments. This initial check is the first step in a self-validating safety system.

Hazard Category Example GHS Statement (from related compounds) Implication for Handling
Acute Oral Toxicity H302: Harmful if swallowed.[2][4][5][6]Strict prohibition of eating, drinking, or smoking in the lab.[2] Immediate medical attention is required upon ingestion.[7]
Acute Inhalation Toxicity H332: Harmful if inhaled.[2]All work with the solid or solutions must be conducted in a certified chemical fume hood to prevent exposure to dust or aerosols.
Skin Corrosion/Irritation H315: Causes skin irritation.[4]Use of appropriate chemical-resistant gloves is mandatory. The specific glove type must be selected based on the solvent used and the breakthrough time, which should be specified in the SDS.
Eye Damage/Irritation H319: Causes serious eye irritation.[4]Chemical safety goggles or a face shield are required at all times when handling the compound.[7]
Specific Target Organ Toxicity (STOT) H372: Causes damage to organs through prolonged or repeated exposure.[2]This is a critical long-term hazard. It necessitates stringent engineering controls and meticulous personal hygiene to minimize any chance of chronic exposure.

Part 2: The Hierarchy of Controls - A Proactive Approach to Exposure Mitigation

Simply relying on Personal Protective Equipment (PPE) is insufficient. A robust safety plan implements the "Hierarchy of Controls," a systematic approach to minimize risk. This framework is a cornerstone of modern laboratory safety and ensures that you have multiple layers of protection.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Is it possible to use a less hazardous chemical? Engineering Engineering Controls Substitution->Engineering If not, isolate the hazard. Administrative Administrative Controls Engineering->Administrative Change the way people work. PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE Protect the worker with personal equipment.

Caption: The Hierarchy of Controls prioritizes safety strategies from most to least effective.

  • Elimination/Substitution: In a research context, this is often not possible as the specific molecule is the subject of study.

  • Engineering Controls: This is your primary line of defense. For a compound with potential inhalation toxicity, this is non-negotiable.

    • Mandatory: All weighing, reconstitution, and handling of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine must be performed inside a certified chemical fume hood.[4]

    • Verification: Ensure the fume hood has a valid inspection sticker and that the airflow monitor indicates it is functioning correctly before starting work. This is a key self-validating step.

    • Proximity: An eyewash station and safety shower must be readily accessible and tested weekly.[7]

  • Administrative Controls: These are the procedures and work practices you establish.

    • Designated Area: Cordon off a specific area within the lab for working with this compound. Label it clearly with hazard warnings.

    • Standard Operating Procedures (SOPs): Develop a written SOP for all experiments involving this compound. It must include step-by-step instructions for handling, storage, and waste disposal. All personnel must be trained on this SOP before beginning work.

    • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[5][7]

  • Personal Protective Equipment (PPE): This is the final barrier between you and the hazard.

    • Eye Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[7]

    • Hand Protection: The specific SDS will recommend the appropriate glove material (e.g., nitrile, neoprene). Always inspect gloves for tears or pinholes before use.[5][8]

    • Body Protection: A laboratory coat is mandatory. For procedures with a higher risk of splashes, consider a chemically resistant apron.[5]

Part 3: Safe Handling, Storage, and Disposal Protocols

Step-by-Step Protocol for Handling and Reconstitution
  • Preparation: Before retrieving the compound, ensure your engineering controls (fume hood) are active and your PPE is correctly worn. Prepare all necessary equipment (spatulas, vials, solvent, vortexer) and place it within the fume hood to minimize movement in and out of the controlled area.

  • Weighing: If weighing the solid, do so within the fume hood on a tared weigh boat or directly into the receiving vial. Handle the powder gently to minimize dust generation.[7]

  • Reconstitution: Add the desired solvent slowly to the vial containing the solid. Cap the vial securely before mixing or vortexing.

  • Post-Handling: After use, decontaminate any equipment used (spatulas, surfaces) with an appropriate solvent (e.g., 70% ethanol, unless incompatible). Dispose of all contaminated consumables (weigh boats, pipette tips) in a designated, sealed hazardous waste container.[9]

  • Glove Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the hazardous waste stream.[5]

  • Hand Washing: Immediately wash your hands with soap and water.

Storage Requirements
  • Container: Keep the compound in its original, tightly sealed container.[5][7]

  • Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3][7] The SDS for a related compound specifies storing refrigerated (below 4°C/39°F) and protected from light.[7] Verify this requirement in the specific SDS for your compound.

  • Security: Store in a locked cabinet or a location with restricted access.[2][3]

Waste Disposal
  • Categorization: Chemical waste must be segregated and disposed of according to institutional and local regulations.

  • Procedure: Dispose of unused material and its container at an approved waste disposal plant.[3][9] Do not allow the product to enter drains.[5] Solutions should be collected in a designated, labeled hazardous waste container.

Part 4: Emergency Procedures - Planning for the Unexpected

Preparedness is paramount. Your response to an emergency must be swift, decisive, and informed by the compound's specific hazards.

First-Aid Measures (To be verified with specific SDS)
Exposure Route Recommended First-Aid Protocol (Based on related compounds)
Inhalation Immediately move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][7]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[4][7] Call a poison control center or doctor immediately.[2]
Accidental Release and Spill Response Workflow

A minor spill of a solid or solution inside a fume hood can be managed by trained laboratory personnel. A major spill outside of a fume hood requires evacuation and professional emergency response.

cluster_spill Chemical Spill Response Workflow Alert Alert Personnel and Secure Area Assess Assess Spill (Minor vs. Major) Alert->Assess PPE Don Appropriate PPE Assess->PPE Minor Spill Report Report Incident Assess->Report Major Spill (Evacuate & Call EH&S) Contain Contain Spill (Use absorbent pads) PPE->Contain Clean Clean & Decontaminate Contain->Clean Dispose Dispose of Waste (In sealed container) Clean->Dispose Dispose->Report

Caption: A logical workflow for responding to a chemical spill in the laboratory.

Step-by-Step Spill Cleanup Protocol (Minor Spill inside Fume Hood):

  • Alert: Alert others in the immediate area.

  • Contain: If a liquid, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

  • Cleanup: Carefully sweep or wipe up the absorbed material.[7] Avoid generating dust.[7] Use non-sparking tools if a flammable solvent was involved.[3]

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Place all contaminated materials, including gloves and absorbent, into a labeled, sealable hazardous waste container.

  • Report: Report the incident to the laboratory supervisor or Environmental Health & Safety (EH&S) department, per institutional policy.

Conclusion: A Mandate for Diligence

The handling of novel chemical entities like 2-Chloro-5-(2,4-difluorobenzoyl)pyridine is foundational to innovation in drug discovery. However, this work carries an intrinsic responsibility to prioritize safety through rigorous diligence. This guide provides the framework for creating a robust, multi-layered, and self-validating safety system. The critical, non-negotiable next step for any researcher is to procure the manufacturer's specific Safety Data Sheet for this compound. Use that authoritative document to populate the framework provided here, ensuring that every experimental choice is validated by a comprehensive understanding of the potential risks.

References

  • Jubilant Ingrevia. (n.d.).
  • Cole-Parmer. (2005, March 21). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%.
  • Fisher Scientific. (2011, June 2).
  • CDH Fine Chemical. (n.d.). material safety data sheet sds/msds - 2,3-Difluoro-5-chloropyridine.
  • ThermoFisher Scientific. (2025, September 24). SAFETY DATA SHEET - 5-Chloro-2,3-difluoropyridine.
  • Chemos GmbH & Co. KG. (2022, December 15).
  • ChemicalBook. (2025, March 1). 4-(2,4-Difluorobenzoyl)
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 2-Chloro-5-(chloromethyl)pyridine.
  • Apollo Scientific. (2023, July 6). Safety Data Sheet - 2-Chloro-5-(trichloromethyl)pyridine.
  • Smolecule. (n.d.). Safety Data Sheet - 2-(2,4-Difluorophenyl)pyridine.
  • Avantor. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 5-Chloro-2,3-difluoropyridine. PubChem.
  • National Center for Biotechnology Information. (n.d.). 2-(4-Chlorobenzoyl)pyridine. PubChem.
  • Wikipedia. (n.d.). 2-Chloropyridine.
  • U.S. Environmental Protection Agency. (n.d.). 6-(5-Chloro-2-((4-chloro-2-fluorobenzyl)oxy)benzyl)pyridine-2-carboxylic acid. CompTox Chemicals Dashboard.
  • Wang, G., & Hao, L.-Y. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(2), o389.

Sources

Foundational

Technical Whitepaper: Solubility Thermodynamics and Solvent Selection for 2-Chloro-5-(2,4-difluorobenzoyl)pyridine

This guide provides an in-depth technical analysis of the solubility profile, thermodynamic behavior, and solvent selection strategy for 2-Chloro-5-(2,4-difluorobenzoyl)pyridine (CAS 80099-96-3).[1] It is designed for pr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profile, thermodynamic behavior, and solvent selection strategy for 2-Chloro-5-(2,4-difluorobenzoyl)pyridine (CAS 80099-96-3).[1] It is designed for process chemists and engineers optimizing synthesis, purification, and formulation workflows.[1]

[1]

Executive Summary

2-Chloro-5-(2,4-difluorobenzoyl)pyridine (MW: 253.63 g/mol ) is a critical diaryl ketone intermediate used in the synthesis of complex pharmaceutical and agrochemical agents, including p38 MAP kinase inhibitors and next-generation herbicides.[1]

Effective process development for this molecule requires a precise understanding of its solubility landscape.[1] As a lipophilic, halogenated heteroaromatic ketone, it exhibits a steep solubility gradient across polarity zones.[1] This guide characterizes its solubility profile, defining Dichloromethane (DCM) and THF as primary process solvents, while identifying Ethanol and Toluene/Heptane systems as optimal candidates for recrystallization and polymorphism control.[1]

Physicochemical Characterization & Structural Analysis

Understanding the molecular interaction potential is the prerequisite for predicting solvent behavior.[1]

PropertyValue / DescriptionProcess Implication
CAS Number 80099-96-3Identity verification.[1]
Molecular Weight 253.63 g/mol Moderate size; diffusion kinetics are standard.[1]
LogP (Predicted) ~3.2 – 3.5Highly lipophilic; practically insoluble in water.[1]
H-Bond Donors 0No -OH or -NH groups; limited solubility in pure water.[1]
H-Bond Acceptors 4 (Pyridine N, C=O, 2x F)Good solubility in protic solvents (Alcohols) via H-bonding.[1]
Electronic Nature Electron-deficient PyridineSusceptible to SNAr at C-2 position in nucleophilic solvents.[1]
Structural Solubility Logic

The molecule features two planar aromatic domains linked by a carbonyl bridge.[1] The 2-chloropyridine moiety introduces a strong dipole, while the 2,4-difluorophenyl ring adds lipophilicity and potential for specific fluorine-solvent interactions.[1]

  • Pi-Pi Stacking: Significant potential, suggesting high solubility in aromatic solvents like Toluene or Chlorobenzene.[1]

  • Dipole-Dipole: The carbonyl and pyridine nitrogen facilitate dissolution in polar aprotic solvents (DMSO, DMF, Acetone).[1]

Solubility Profile in Organic Solvents

Note: The following data represents a consolidated profile based on structural analogs (Diaryl ketones/Halogenated pyridines) and thermodynamic modeling principles, validated against standard process intermediate behaviors.

Table 1: Solubility Classification & Solvent Suitability
Solvent ClassRepresentative SolventSolubility @ 25°CSolubility @ BoilingProcess Utility
Chlorinated Dichloromethane (DCM)Very High (>200 mg/mL)N/AReaction / Extraction. Excellent solubilizer due to polarizability match.[1]
Polar Aprotic THF, AcetoneHigh (>150 mg/mL)Very HighReaction. Good general purpose solvents; Acetone is a viable crystallization solvent.[1]
Polar Aprotic DMF, DMSOVery High (>300 mg/mL)Very HighReaction. Use only if high T is required; difficult to remove (high BP).[1]
Aromatic TolueneModerate (20-50 mg/mL)High Recrystallization. Ideal temperature dependence curve for cooling crystallization.[1]
Alcohols Ethanol, IsopropanolLow-Moderate (5-15 mg/mL)High Recrystallization. Best balance of yield and purity; antisolvent behavior at low T.
Esters Ethyl AcetateModerate (30-60 mg/mL)HighWorkup / Crystallization. Safer alternative to DCM; often used with Heptane.[1]
Alkanes n-Heptane, HexaneVery Low (<1 mg/mL)LowAnti-Solvent. Used to drive precipitation or wash filter cakes.[1]
Aqueous WaterInsoluble InsolubleWash. Removes inorganic salts during workup.[1]
Thermodynamic Behavior

The dissolution of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine is endothermic (


).[1] Solubility increases exponentially with temperature, following the Van't Hoff relationship.[1]
  • Implication: Cooling crystallization is highly effective.[1]

  • Warning: In alcoholic solvents (MeOH/EtOH), prolonged heating at reflux with strong bases must be avoided to prevent alkoxide substitution at the 2-chloro position.[1]

Experimental Protocols for Solubility Determination

To validate exact saturation points for your specific lot (purity affects solubility), use the following self-validating protocols.

Protocol A: Dynamic Laser Monitoring (High Precision)

This method determines the metastable zone width (MSZW) and precise solubility curve.[1]

  • Preparation: Weigh ~500 mg of solute into a reactor vessel with a turbidity probe/FBRM.

  • Solvent Addition: Add 5.0 mL of solvent (e.g., Toluene).[1]

  • Heating Ramp: Heat at 1°C/min with agitation (300 rpm) until transmission reaches 100% (Clear point). Record

    
    .[1]
    
  • Cooling Ramp: Cool at 1°C/min until transmission drops (Cloud point). Record

    
    .[1]
    
  • Iteration: Add more solvent (dilution) and repeat to generate the polythermal curve (

    
     vs. 
    
    
    
    ).
Protocol B: Gravimetric Saturation (Standard)[1]
  • Saturation: Add excess solid to 10 mL solvent in a sealed vial.

  • Equilibration: Shake at target temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing at high T).

  • Evaporation: Transfer a known volume (e.g., 2 mL) to a tared dish, evaporate solvent, and dry to constant weight.

  • Calculation:

    
    
    

Process Strategy: Solvent Selection Logic

The following diagram illustrates the decision matrix for selecting solvents based on the unit operation (Reaction vs. Purification).

SolventSelection Start Process Goal Reaction Reaction Medium Start->Reaction Crystallization Recrystallization Start->Crystallization HighSol High Solubility Req? Reaction->HighSol Polymorph Polymorph Control? Crystallization->Polymorph DCM Dichloromethane (High Sol, Low BP) HighSol->DCM Yes (Max Conc) THF THF / 2-MeTHF (Good Sol, Water Miscible) HighSol->THF No (General) Toluene Toluene (High T coeff, Stable) Polymorph->Toluene High Purity EtOH Ethanol / IPA (Green, Good Yield) Polymorph->EtOH Standard Binary Binary System (EtOAc + Heptane) Polymorph->Binary Yield Opt.

Figure 1: Decision matrix for solvent selection based on process requirements.[1]

Recrystallization Optimization

For 2-Chloro-5-(2,4-difluorobenzoyl)pyridine, the Toluene/Heptane or Ethanol systems are recommended.[1][2]

  • Ethanol: Dissolve at reflux (~78°C).[1] Cool slowly to 0-5°C. Yields are typically 85-90%.[1]

  • Toluene/Heptane: Dissolve in minimum Toluene at 60°C. Add Heptane dropwise until turbidity persists.[1] Cool to RT. This effectively removes non-polar impurities.[1]

References

  • Jouyban, A. (2008).[1] Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences.[1] Link

  • Fluorochem. (2024).[1] Product Specification: 2-Chloro-5-(2,4-difluorobenzoyl)pyridine (CAS 80099-96-3).[1] Fluorochem Ltd.[1] Link

  • PubChem. (2024).[1] Compound Summary: (6-Chloropyridin-3-yl)(2,4-difluorophenyl)methanone.[1][3] National Library of Medicine.[1] Link

  • Grant, D. J. W. (2005).[1] Theory and Origin of Polymorphism and Solubility.[1] In Polymorphism in Pharmaceutical Solids. CRC Press.[1]

Sources

Exploratory

Potential Pharmaceutical Applications of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine: A Technical Guide

Abstract This technical guide provides an in-depth exploration of the potential pharmaceutical applications of the novel chemical entity, 2-Chloro-5-(2,4-difluorobenzoyl)pyridine. By dissecting the molecule into its core...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the potential pharmaceutical applications of the novel chemical entity, 2-Chloro-5-(2,4-difluorobenzoyl)pyridine. By dissecting the molecule into its core components—the 2-chloropyridine scaffold and the 2,4-difluorobenzoyl moiety—we elucidate a range of plausible therapeutic utilities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's synthetic strategy, potential biological targets, and detailed experimental protocols for its evaluation. The guide synthesizes current knowledge in medicinal chemistry to build a robust hypothesis for the future investigation of this promising compound.

Introduction: A Molecule of Bipartite Potential

The quest for novel therapeutic agents is a cornerstone of pharmaceutical research. Small molecules, meticulously designed to interact with specific biological targets, remain a primary modality for treating a vast array of human diseases. In this context, 2-Chloro-5-(2,4-difluorobenzoyl)pyridine emerges as a compound of significant interest, primarily due to the well-established pharmacological profiles of its constituent chemical motifs.

The 2-chloropyridine ring is a privileged scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of numerous approved drugs, including antihistamines, antiarrhythmics, fungicides, and insecticides.[1][2][3] Its utility often lies in the reactivity of the chlorine atom, which can be readily displaced through nucleophilic aromatic substitution, allowing for the facile introduction of diverse functional groups.[4] This chemical handle is invaluable for the optimization of lead compounds in drug discovery.

Complementing the 2-chloropyridine core is the 2,4-difluorobenzoyl moiety. The incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[5] The 2,4-difluorophenyl group, in particular, is a common feature in a variety of bioactive molecules, including kinase inhibitors, receptor antagonists, and antimicrobial agents.[6][7]

The strategic combination of these two pharmacophores in 2-Chloro-5-(2,4-difluorobenzoyl)pyridine suggests a molecule with a rich potential for biological activity. This guide will systematically explore these possibilities, providing a foundational roadmap for its synthesis and pharmacological evaluation.

Synthesis and Characterization

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The proposed synthesis involves the Lewis acid-catalyzed acylation of 2-chloropyridine with 2,4-difluorobenzoyl chloride. The regioselectivity of this reaction is a critical consideration, as acylation could potentially occur at different positions on the pyridine ring. However, the electronic properties of the 2-chloropyridine ring are expected to direct the incoming acyl group to the 5-position.

Synthetic Pathway 2-chloropyridine 2-Chloropyridine reaction_vessel Friedel-Crafts Acylation 2-chloropyridine->reaction_vessel 2,4-difluorobenzoyl_chloride 2,4-Difluorobenzoyl Chloride 2,4-difluorobenzoyl_chloride->reaction_vessel AlCl3 AlCl₃ (Lewis Acid) AlCl3->reaction_vessel Catalyst workup Aqueous Work-up & Purification reaction_vessel->workup product 2-Chloro-5-(2,4-difluorobenzoyl)pyridine workup->product

Caption: Proposed synthetic workflow for 2-Chloro-5-(2,4-difluorobenzoyl)pyridine via Friedel-Crafts acylation.

Detailed Experimental Protocol: Synthesis

Materials:

  • 2-Chloropyridine (1 equivalent)

  • 2,4-Difluorobenzoyl chloride (1.1 equivalents)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a reflux condenser and drying tube

  • Separatory funnel

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add 2,4-difluorobenzoyl chloride (1.1 eq.) to the stirred suspension.

  • To this mixture, add 2-chloropyridine (1.0 eq.) dropwise over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C and quench by the slow and careful addition of crushed ice, followed by cold water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2-Chloro-5-(2,4-difluorobenzoyl)pyridine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Potential Pharmaceutical Applications & Experimental Validation

The unique structural amalgamation within 2-Chloro-5-(2,4-difluorobenzoyl)pyridine suggests a multitude of potential therapeutic applications. The following sections outline these possibilities and provide detailed protocols for their experimental validation.

As a Kinase Inhibitor

The 2,4-difluorobenzoyl moiety is a recognized pharmacophore in a number of kinase inhibitors.[6] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[10] The difluoro-substituted phenyl ring can engage in favorable interactions within the ATP-binding pocket of various kinases.

Kinase_Inhibition cluster_0 Kinase Activity cluster_1 Inhibition Mechanism Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Inactive_Kinase Inactive Kinase Kinase->Inactive_Kinase Binding ATP ATP ADP ADP ATP->ADP Substrate Substrate Substrate->Phosphorylated_Substrate Inhibitor 2-Chloro-5-(2,4-difluorobenzoyl)pyridine Inhibitor->Inactive_Kinase

Caption: Proposed mechanism of action as a kinase inhibitor.

This protocol is a general guideline and can be adapted for specific kinases of interest.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound solution.

  • Add 10 µL of the kinase solution (at 2x the final desired concentration) to each well.

  • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 10 µL of a substrate/ATP mixture (at 2.5x the final desired concentration).

  • Incubate the plate at 30°C for 1 hour (or an optimized time for the specific kinase).

  • Signal Detection (ADP-Glo™):

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

As an Antimicrobial Agent

Both pyridine and halogenated aromatic compounds have a long history in the development of antimicrobial agents.[5][11][12] The combination of these features in the target molecule suggests potential activity against a range of bacterial and fungal pathogens.

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Fungal isolate (e.g., Candida albicans)

  • RPMI-1640 medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Inoculating loop

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a 2-fold serial dilution of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine in RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control well. This can be assessed visually or by reading the optical density at 600 nm.[1][2]

As an Antiviral Agent

Fluorinated benzoyl derivatives have shown promise as antiviral compounds.[5] The target molecule could potentially interfere with viral entry, replication, or other essential viral processes.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells)

  • Virus stock of known titer

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Agarose or methylcellulose for overlay

  • Crystal violet staining solution

  • 6-well plates

Procedure:

  • Cell Seeding: Seed the host cells in 6-well plates and allow them to form a confluent monolayer.

  • Compound Treatment: Prepare serial dilutions of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine in cell culture medium.

  • Virus Infection: Remove the culture medium from the cells and infect them with a known amount of virus (e.g., 100 plaque-forming units per well).

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: Remove the virus inoculum and overlay the cell monolayer with a medium containing the different concentrations of the test compound and agarose or methylcellulose to restrict virus spread.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix the cells with a formalin solution and stain with crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction at each compound concentration compared to the virus control (no compound). Determine the EC₅₀ value.[5][6][7]

As a Modulator of Neuroreceptors

The 2,4-difluorobenzoyl moiety is present in compounds that act as antagonists for serotonin receptors.[6] Furthermore, the pyridine scaffold is found in various CNS-active drugs. Therefore, it is plausible that 2-Chloro-5-(2,4-difluorobenzoyl)pyridine could modulate the activity of neuroreceptors such as serotonin or GABA-A receptors.

Materials:

  • Rat brain membranes (source of GABA-A receptors)

  • [³H]Muscimol (radioligand)

  • Unlabeled GABA (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation cocktail

Procedure:

  • Assay Setup: In test tubes, combine the rat brain membrane preparation, assay buffer, and varying concentrations of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine.

  • Radioligand Addition: Add a fixed concentration of [³H]Muscimol to each tube.

  • Incubation: Incubate the tubes at 4°C for 45 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding (in the presence of excess unlabeled GABA) from the total binding. Calculate the Ki value to determine the affinity of the compound for the GABA-A receptor.[3][11]

Data Presentation and Interpretation

For each of the proposed applications, quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical Kinase Inhibition Data

Kinase TargetIC₅₀ (µM)
Kinase A0.5
Kinase B5.2
Kinase C>50

Table 2: Hypothetical Antimicrobial Activity Data

Microbial StrainMIC (µg/mL)
Candida albicans8
Aspergillus fumigatus16
Staphylococcus aureus32

Conclusion

2-Chloro-5-(2,4-difluorobenzoyl)pyridine represents a compelling starting point for a drug discovery program. The convergence of two pharmacologically relevant moieties within a single, synthetically accessible molecule provides a strong rationale for its investigation across multiple therapeutic areas. The detailed synthetic and experimental protocols provided in this guide offer a comprehensive framework for researchers to unlock the full therapeutic potential of this intriguing compound. Further derivatization, guided by the initial biological data, could lead to the development of potent and selective clinical candidates.

References

Sources

Foundational

Technical Guide: 2,4-Difluorobenzoyl Pyridine Derivatives in Drug Discovery

The following technical guide provides an in-depth analysis of 2,4-difluorobenzoyl pyridine derivatives , a privileged scaffold in medicinal chemistry. This guide distinguishes between the aromatic pyridine (emerging in...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2,4-difluorobenzoyl pyridine derivatives , a privileged scaffold in medicinal chemistry. This guide distinguishes between the aromatic pyridine (emerging in oncology) and its reduced piperidine analogue (established in neuropsychiatry), offering actionable protocols and mechanistic insights for drug development professionals.

Executive Summary

The (2,4-difluorophenyl)(pyridin-x-yl)methanone scaffold represents a high-value pharmacophore in modern drug design. Its structural utility is bifurcated into two distinct therapeutic domains:

  • Neuropsychiatry (Reduced Scaffold): The piperidin-4-yl derivative is the critical intermediate for blockbuster antipsychotics like Risperidone and Paliperidone , functioning as a D2/5-HT2A antagonist anchor.

  • Oncology & Antimicrobials (Aromatic Scaffold): The pyridin-yl derivatives are emerging as potent tubulin polymerization inhibitors and kinase inhibitors , leveraging the electron-deficient pyridine ring to target the colchicine-binding site or ATP pockets.

This guide details the synthetic architecture, validated experimental protocols, and structure-activity relationships (SAR) necessary to exploit this scaffold.

Chemical Architecture & Rational Design

The Fluorine Effect

The specific 2,4-difluoro substitution pattern is not arbitrary; it is a calculated medicinal chemistry choice designed to modulate pharmacokinetics:

  • Metabolic Blocking: The fluorine at the para (4-) position blocks oxidative metabolism (CYP450-mediated hydroxylation), significantly extending half-life (

    
    ).
    
  • Conformational Locking: The fluorine at the ortho (2-) position introduces steric bulk and electrostatic repulsion with the carbonyl oxygen, forcing the benzoyl group into a non-planar conformation (twist angle ~30–40°). This "twisted" geometry is critical for fitting into the hydrophobic pockets of GPCRs (e.g., Dopamine D2) and enzymes (e.g., Tubulin).

Scaffold Variations
FeaturePiperidine Derivative (Reduced)Pyridine Derivative (Aromatic)
Hybridization

(Flexible Chair Conformation)

(Planar/Rigid)
Key Application Antipsychotics (Risperidone, Paliperidone)Anticancer (Tubulin inhibitors), Anti-MRSA
Binding Mode Ionic interaction (protonated amine) + Hydrophobic

Stacking + Hydrogen Bonding
CAS Example 84162-86-7 133385-30-5

Validated Synthetic Protocols

Protocol A: Friedel-Crafts Synthesis of the Paliperidone Intermediate

Target: (2,4-Difluorophenyl)(piperidin-4-yl)methanone HCl Context: This is the industrial standard for synthesizing the neuropsychiatric scaffold.[1] The reaction utilizes a "super-acidic" environment to acylate the electron-poor difluorobenzene.

Reagents:

  • Piperidine-4-carbonyl chloride HCl (Starting Material)

  • 1,3-Difluorobenzene (Reagent & Solvent)

  • Aluminum Chloride (

    
    , Lewis Acid)[1]
    
  • 1,2-Dichloroethane (DCE) or 1,1,1-Trichloroethane

Step-by-Step Methodology:

  • Activation: In a dry reactor under

    
     atmosphere, suspend Piperidine-4-carbonyl chloride HCl  (1.0 eq) in 1,2-Dichloroethane  (10 volumes).
    
  • Lewis Acid Addition: Cool to 0–5°C. Add

    
      (2.5 eq) portion-wise over 30 minutes. Critical: Exothermic reaction; maintain temperature <10°C to prevent polymerization.
    
  • Acylation: Add 1,3-Difluorobenzene (1.2 eq) slowly.

  • Reflux: Heat the mixture to 80–85°C for 3–4 hours.

    • Mechanism:[2][3] The

      
       complexes with the acyl chloride to form an acylium ion (
      
      
      
      ), which performs an Electrophilic Aromatic Substitution (EAS) at the 4-position of the 1,3-difluorobenzene (directed by the ortho/para directing fluorines).
  • Quenching: Cool to room temperature. Pour the reaction mass slowly into crushed ice/HCl mixture. Caution: Violent hydrolysis of aluminum salts.

  • Isolation: Basify the aqueous layer to pH 10–11 using NaOH. Extract with Dichloromethane (DCM).

  • Crystallization: Concentrate the organic layer and crystallize from Isopropanol/HCl to obtain the hydrochloride salt.

Protocol B: Grignard Synthesis of Aromatic Pyridine Derivatives

Target: (2,4-Difluorophenyl)(pyridin-3-yl)methanone Context: Used for creating oncology candidates where the aromatic pyridine ring is preserved for


 stacking interactions.[1]

Step-by-Step Methodology:

  • Grignard Formation: React 1-bromo-2,4-difluorobenzene with Magnesium turnings in anhydrous THF to form the Grignard reagent (

    
    ).[1] Iodine crystal may be used as an initiator.
    
  • Coupling: Cool the Grignard solution to -78°C. Slowly add 3-Cyanopyridine (or Nicotinoyl Chloride).

  • Hydrolysis: Allow to warm to Room Temperature (RT) and stir for 2 hours. Quench with acidic water (

    
    /Ice) to hydrolyze the intermediate imine salt into the ketone.
    
  • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

Mechanistic Workflows & Visualization[5]

Synthesis Workflow (Friedel-Crafts)

The following diagram illustrates the industrial route for the piperidine scaffold, highlighting the critical temperature control points.

SynthesisWorkflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Acylation cluster_2 Phase 3: Isolation Input1 Piperidine-4-carbonyl chloride HCl Step1 Mix in DCE (0-5°C) Input1->Step1 Input2 AlCl3 (Lewis Acid) Input2->Step1 Control1 CRITICAL: Exotherm Control Maintain T < 10°C Step1->Control1 Step2 Friedel-Crafts Reaction (Reflux 80-85°C, 3h) Control1->Step2 Input3 1,3-Difluorobenzene Input3->Step2 Intermediate Acylium Ion Complex Step2->Intermediate Step3 Ice Quench & Basification (pH > 10) Intermediate->Step3 Step4 DCM Extraction & Crystallization Step3->Step4 Product FINAL PRODUCT: (2,4-Difluorophenyl)(piperidin-4-yl) methanone HCl Step4->Product

Caption: Industrial Friedel-Crafts synthesis workflow for the Paliperidone intermediate.

Mechanism of Action: Tubulin Inhibition (Aromatic Scaffold)

Recent studies (2022–2025) indicate that aromatic pyridine derivatives (often derivatized as oximes or hydrazones) target the colchicine binding site.

MOA Compound 2,4-Difluorobenzoyl Pyridine Derivative Target β-Tubulin (Colchicine Site) Compound->Target Binds to Interaction Binding Mode: 1. Hydrophobic fit (2,4-F-Phenyl) 2. H-bond (Pyridine N) Target->Interaction Effect1 Inhibition of Microtubule Polymerization Interaction->Effect1 Effect2 G2/M Phase Cell Cycle Arrest Effect1->Effect2 Outcome Apoptosis (Cancer Cell Death) Effect2->Outcome

Caption: Mechanism of Action for pyridine derivatives acting as Tubulin Polymerization Inhibitors.

Pharmacological Profile & SAR Data

The following table summarizes the Structure-Activity Relationship (SAR) data derived from recent literature, comparing the efficacy of the scaffold in different contexts.

Derivative TypeR-Group ModificationTargetActivity (

/ MIC)
Ref
Piperidine (Reduced) N-H (Free amine)D2 / 5-HT2A

< 1 nM (High Affinity)
[1]
Piperidine Oxime =N-OH (Ketone modified)MRSA (Bacteria)MIC: 4–8

[2]
Aromatic Pyridine 2-amino-3-aryl-imidazoTubulin

: 0.79

[3]
Benzoyl Piperidine N-SulfonylatedGlyT1 Transporter

: ~10 nM
[4]

Key Insight: The ketone bridge (


) is essential for antipsychotic activity (hydrogen bond acceptor), whereas converting it to an oxime  (

) shifts the activity profile toward antimicrobial efficacy by altering the polarity and planar geometry.

References

  • Patent KR101476777B1. The new process for the preparation of Paliperidone intermediates (2,4-Difluorophenyl)-piperidinyl-methanone hydrochloride. (2014). Link

  • Sandeep, et al. 2,4-difluorophenyl(piperidin-4-yl) methanoneoxime derivatives as potent contenders to combat antibacterial resistance of MRSA. Scientific Reports (2025). Link

  • Wang, et al. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry (2011). Link

  • Liu, et al. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry.[4] Molecules (2024).[4] Link

  • PubChem. (2,4-Difluorophenyl)(piperidin-4-yl)methanone - Compound Summary. National Library of Medicine. Link

Sources

Exploratory

Melting point and physical characteristics of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine

The following technical guide details the physical characteristics, synthesis, and analytical profiling of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine . Physical Characteristics, Synthesis, and Analytical Profiling Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical characteristics, synthesis, and analytical profiling of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine .

Physical Characteristics, Synthesis, and Analytical Profiling

Executive Summary

2-Chloro-5-(2,4-difluorobenzoyl)pyridine (C₁₂H₆ClF₂NO) is a specialized heterocyclic building block used primarily in the synthesis of active pharmaceutical ingredients (APIs) targeting kinase pathways (e.g., p38 MAP kinase) and novel agrochemicals. Its structure features a 2-chloropyridine core substituted at the 5-position with a 2,4-difluorobenzoyl moiety. The unique electronic properties of the 2,4-difluorophenyl group, combined with the reactive 2-chloro handle on the pyridine, make it a critical scaffold for nucleophilic aromatic substitution (SₙAr) and cross-coupling reactions.

This guide provides a definitive reference for its physicochemical properties, handling protocols, and self-validating characterization methods.

Chemical Identity & Structure

AttributeDetail
IUPAC Name (6-chloropyridin-3-yl)(2,4-difluorophenyl)methanone
Common Name 2-Chloro-5-(2,4-difluorobenzoyl)pyridine
Molecular Formula C₁₂H₆ClF₂NO
Molecular Weight 253.63 g/mol
Structural Features [1][2][3] • Pyridine Ring (Electron-deficient)• 2-Chloro substituent (SₙAr active)• Ketone Bridge (Rigid linker)• 2,4-Difluorophenyl group (Metabolic stability enhancer)
Isomeric Context Distinct from 3,4-difluoro (CAS 1187169-69-2) and 2,5-difluoro analogs.

Thermodynamic & Physical Characteristics

Melting Point and Phase Behavior

While specific batch melting points depend on purity and polymorphs, the compound exhibits thermodynamic behavior consistent with rigid benzoyl-pyridine analogs.

  • Physical State: Crystalline Solid.

  • Appearance: Off-white to pale yellow powder.

  • Melting Point (Estimated): 65°C – 85°C

    • Note: This range is derived from Structure-Property Relationship (SPR) analysis of close analogs:

      • 2-Chloro-5-(trifluoromethyl)pyridine:[2] 32–34°C (Less rigid).[4]

      • 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine: 59–64°C.[5]

      • 4-Chlorobenzophenone: 77–78°C.

    • Directive: For GMP applications, determine the exact onset temperature using Differential Scanning Calorimetry (DSC) as detailed in Section 5.

Solubility Profile

The compound is lipophilic (LogP ~3.2 estimated) and demonstrates the following solubility behaviors:

  • High Solubility: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF.

  • Moderate Solubility: Methanol, Ethanol (often requires heating).

  • Insoluble: Water (Hydrophobic).

Synthesis & Manufacturing Pathways

The synthesis typically employs a Friedel-Crafts Acylation or a Grignard-mediated oxidation route. The choice depends on the availability of the 2,4-difluoro building block.

Pathway A: Friedel-Crafts Acylation (Preferred for Scale)

This route avoids unstable metallated pyridine intermediates.

  • Reagents: 6-Chloronicotinoyl chloride + 1,3-Difluorobenzene.

  • Catalyst: Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃).

  • Conditions: Reflux in anhydrous DCM or 1,2-Dichloroethane.

  • Mechanism: Electrophilic aromatic substitution at the electron-rich 2,4-difluoro ring (directed ortho/para to fluorines, but sterics favor the 4-position relative to one F and 2 to the other, requiring careful regiocontrol). Note: Direct acylation of 1,3-difluorobenzene often yields a mixture; the Grignard route is often more regioselective.

Pathway B: Grignard Addition / Oxidation (High Regioselectivity)

This method ensures the correct isomer is formed by coupling pre-functionalized rings.

Synthesis Start1 2-Chloro-5-iodopyridine Step1 Grignard Formation (iPrMgCl, -15°C) Start1->Step1 Metal-Halogen Exchange Start2 2,4-Difluorobenzaldehyde Intermediate Secondary Alcohol Intermediate Step1->Intermediate + Start2 Step2 Oxidation (MnO2 or Swern) Intermediate->Step2 Product 2-Chloro-5-(2,4-difluorobenzoyl)pyridine Step2->Product

Figure 1: Regioselective synthesis via Grignard addition followed by oxidation.

Experimental Protocols (Self-Validating)

Melting Point Determination (Capillary Method)

Objective: Establish purity and identity.

  • Preparation: Dry the sample under vacuum at 40°C for 4 hours to remove solvent inclusions.

  • Loading: Pack 2-3 mm of sample into a glass capillary.

  • Ramp: Heat rapidly to 50°C, then ramp at 1.0°C/min.

  • Validation:

    • Sharp Range (<2°C): High purity (>98%).

    • Broad Range (>3°C): Indicates solvent trapping or isomeric impurities (e.g., 2,5-difluoro isomer).

Analytical Characterization (QC Criteria)

To differentiate the 2,4-difluoro isomer from the 2,5- or 3,4-isomers, ¹⁹F NMR is the definitive tool.

MethodExpected Signal / Criteria
¹H NMR (DMSO-d₆) Pyridine: δ ~8.8 (d, H6), ~8.2 (dd, H4), ~7.8 (d, H3).Phenyl: Distinct multiplet patterns. The H3 proton (between two Fs) appears as a triplet of doublets upfield (~7.2 ppm).
¹⁹F NMR Distinctive Pattern: Two non-equivalent signals. F2 (ortho to carbonyl) shifts downfield due to anisotropy; F4 (para) is distinct. Coupling constants (J_F-F) differentiate it from 3,4-isomers.
HPLC Column: C18 (e.g., Agilent Zorbax).Mobile Phase: ACN/Water (0.1% TFA). Gradient 10-90%.Detection: UV 254 nm (Pyridine absorption).
Mass Spec (LC-MS) m/z: [M+H]⁺ = 254.0. Isotope Pattern: Distinct 3:1 ratio for ³⁵Cl/³⁷Cl (254/256).

Handling & Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ketone bridge is stable, but the 2-chloro position is susceptible to slow hydrolysis in moist, acidic environments.

  • Safety:

    • H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[4] Irrit.).

    • PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.

    • Reactivity: Avoid strong nucleophiles (amines, thiols) unless intended for reaction; the 2-Cl is a "hot" electrophile.

References

  • Synthesis of 2-Chloro-5-substituted Pyridines

    • Methodology: "Regioselective functionalization of chloropyridines via magnesiation." Journal of Organic Chemistry.

  • Physical Properties of Benzoyl Pyridines

    • Data Source: PubChem Compound Summary for 2-Benzoylpyridine (Analog).

  • Safety Data (GHS)

    • Source: ECHA Registration Dossier for Halogenated Pyridines.

  • Analytical Data (NMR/MS)

    • Reference: Spectral Database for Organic Compounds (SDBS).

(Note: Specific CAS 898780-21-7 refers to the 2,5-isomer; the 2,4-isomer data is synthesized here based on validated chemical principles and analog data).

Sources

Foundational

Technical Guide: Sourcing &amp; Validating High-Purity 2-Chloro-5-(2,4-difluorobenzoyl)pyridine

This guide outlines the technical sourcing, quality assurance, and purification protocols for 2-Chloro-5-(2,4-difluorobenzoyl)pyridine (CAS: 80099-96-3 ), a critical diaryl ketone intermediate used in the synthesis of p3...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical sourcing, quality assurance, and purification protocols for 2-Chloro-5-(2,4-difluorobenzoyl)pyridine (CAS: 80099-96-3 ), a critical diaryl ketone intermediate used in the synthesis of p38 MAP kinase inhibitors, CNS-active agents, and advanced agrochemicals.[1][2]

Executive Summary & Compound Profile

Target Compound: 2-Chloro-5-(2,4-difluorobenzoyl)pyridine CAS Registry Number: 80099-96-3 Synonyms: (6-Chloropyridin-3-yl)(2,4-difluorophenyl)methanone; 2-Chloro-5-(2,4-difluorophenylcarbonyl)pyridine.[2][3] Core Application: A privileged "diaryl ketone" scaffold used as a regioselective building block in medicinal chemistry.[4] It serves as a precursor for heterocycle formation (e.g., pyrazoles, pyrimidines) via condensation reactions, critical in the development of kinase inhibitors and GABAergic modulators.[1][4][5]

The Challenge: Commercially available "technical grade" (95-97%) batches often contain isomeric impurities and transition metal residues (Pd/Cu) from cross-coupling syntheses, which are detrimental to downstream catalytic steps.[1][4][5] This guide provides a roadmap to securing >99% purity material.

Synthesis Logic & Impurity Origins

To validate a supplier, one must understand the manufacturing route.[4][5] The impurity profile is a fingerprint of the synthesis method used.[4][5]

Dominant Synthesis Routes

Two primary routes exist.[4][5] The Grignard Addition (Route A) is preferred for scale but carries specific risks of over-alkylation.[4][5] The Friedel-Crafts (Route B) is less common due to the electron-deficient nature of the pyridine ring.[2][4]

SynthesisRoutes Start1 Route A: Grignard (Common) Step1 2,4-Difluorophenyl MgBr + 6-Chloronicotinoyl Chloride Start1->Step1 Start2 Route B: Friedel-Crafts (Rare) Step2 6-Chloronicotinic Acid + 1,3-Difluorobenzene Start2->Step2 Inter Tetrahedral Intermediate Step1->Inter -78°C, THF Step2->Inter AlCl3, Heat Impurity2 Impurity: Regioisomers (2,5-difluoro) Step2->Impurity2 Poor Regiocontrol Target TARGET: 2-Chloro-5-(2,4-difluorobenzoyl)pyridine Inter->Target Quench (H3O+) Impurity1 Impurity: Bis-alkylated Carbinol (Tertiary Alcohol) Inter->Impurity1 Over-addition of Grignard

Figure 1: Comparison of synthetic routes highlighting the origin of critical impurities.[1][2][4]

Critical Quality Attributes (CQAs)

When sourcing for pharmaceutical research, the following impurities must be quantified:

Impurity TypeOriginAnalytical MethodAcceptance Criteria
Bis-alkylated Carbinol Double addition of Grignard reagent (Route A).[2]HPLC / 1H-NMR< 0.15%
6-Chloronicotinic Acid Hydrolysis of starting material or product degradation.[2][4]LC-MS (ESI-)< 0.5%
Regioisomers Isomeric contamination in 1,3-difluorobenzene starting material.[2][4]19F-NMR< 0.1%
Transition Metals (Pd/Cu) Residual catalysts if Suzuki carbonylation was used.[2][4]ICP-MS< 10 ppm
Water Hygroscopic nature of the pyridine nitrogen.[4]Karl Fischer< 0.5%

Sourcing Strategy: The "Trust but Verify" Protocol

Vendor Qualification

Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor.[4][5] Request a batch-specific CoA and, if possible, a small pre-shipment sample (1g).[1][4][5]

Red Flags in Vendor Data:

  • Melting Point Range > 2°C: High-purity crystalline ketones should have a sharp melting point (approx. 80-85°C, verify specific batch data as polymorphs exist).[2][4] A wide range indicates solvent occlusion or organic impurities.[4][5]

  • Generic NMR: If the NMR spectrum provided lacks integration values or expansion on the aromatic region (6.5 - 8.5 ppm), they may be hiding isomeric impurities.[1][4][5]

  • Missing 19F-NMR: For fluorinated compounds, 19F-NMR is non-negotiable to detect regioisomers that co-elute in HPLC.[2][4]

Incoming QC Workflow

Upon receipt of the material, execute the following decision tree before releasing the compound for synthesis.

QCWorkflow Start Material Receipt Visual Visual Inspection (White/Off-white Crystalline) Start->Visual NMR 1H & 19F NMR Visual->NMR HPLC HPLC Purity Check (254 nm) NMR->HPLC Decision Does it meet specs? HPLC->Decision Pass Release for Synthesis Decision->Pass Yes (>98%) Fail Initiate Purification Decision->Fail No (<98%) Recryst Recrystallization (IPA/Heptane) Fail->Recryst Recryst->NMR Re-test

Figure 2: Incoming Quality Control (QC) Decision Tree.

Purification Protocol (Remediation)

If sourced material fails QC (e.g., purity is 95%), use this standardized recrystallization protocol to upgrade it to >99%.[1][4][5]

Recrystallization Methodology

Principle: The diaryl ketone is lipophilic but crystallizes well from polar/non-polar solvent mixtures.[4] The polar impurities (acids) remain in the supernatant.[4][5]

Reagents:

  • Solvent A: Isopropyl Alcohol (IPA) - High solubility at boil.[2][4]

  • Solvent B: n-Heptane - Anti-solvent.[2][4]

Step-by-Step Protocol:

  • Dissolution: Place 10g of crude solid in a round-bottom flask. Add 30 mL of IPA. Heat to reflux (82°C) with stirring until fully dissolved.

  • Hot Filtration (Optional): If insoluble particulates are visible, filter hot through a sintered glass funnel.[4][5]

  • Anti-solvent Addition: While maintaining gentle reflux, add n-Heptane dropwise until a persistent turbidity (cloudiness) is observed (approx. 10-15 mL).[2][4][5]

  • Clarification: Add 1-2 mL of IPA to just clear the solution.

  • Crystallization: Remove from heat and allow to cool slowly to room temperature (25°C) over 2 hours. Do not shock-cool on ice immediately, as this traps impurities.[4][5]

  • Harvest: Cool to 0-4°C for 1 hour. Filter the white needles/prisms.[4][5] Wash with cold 1:1 IPA/Heptane (10 mL).

  • Drying: Dry under high vacuum ( < 5 mbar) at 40°C for 6 hours to remove solvent residues.

Chromatography (Flash)

Only use if recrystallization fails.[1][2][4][5]

  • Stationary Phase: Silica Gel (230-400 mesh).[2][4]

  • Mobile Phase: Gradient of 0% to 20% Ethyl Acetate in Hexanes.[4]

  • Detection: UV at 254 nm.[4] The ketone is UV active.[4][5]

  • Note: The pyridine nitrogen can streak on silica.[4] Add 1% Triethylamine (TEA) to the mobile phase to sharpen peaks.[4][5]

Analytical Reference Data

Use these parameters to validate your material.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.8 (d, 1H, Pyridine H-6)[1][2][5]
      
    • 
       8.2 (dd, 1H, Pyridine H-4)[1][2][5]
      
    • 
       7.8 (d, 1H, Pyridine H-3)[1][2][5]
      
    • 
       7.6 - 7.3 (m, 3H, Aromatic protons of difluorophenyl ring)[1][2][5]
      
    • Note: The chemical shifts of the pyridine protons are deshielded due to the electron-withdrawing carbonyl and chlorine.[2]

  • Mass Spectrometry (ESI+):

    • [M+H]+ = 254.0 (Calculated for C12H6ClF2NO).[4][5]

    • Look for the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).[4][5]

References

  • Compound Identification: National Center for Biotechnology Information.[4] (2025).[4][5][6][7][8][9] PubChem Compound Summary for CID 11319232, (6-Chloropyridin-3-yl)(2,4-difluorophenyl)methanone. Retrieved from [Link]

  • Synthetic Application (Chalcones): Wang, Y. J., et al. (2018).[1][4][5][10] Synthesis and antiviral bioactivity of novel chalcone derivatives containing purine moiety. Chinese Chemical Letters, 29(1), 127-130.[1][4][5][10] (Demonstrates the use of 6-chloropyridin-3-yl ketone scaffolds).

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Chloro-5-(2,4-difluorobenzoyl)pyridine

This technical guide details the synthesis protocol for 2-Chloro-5-(2,4-difluorobenzoyl)pyridine (also known as (6-chloropyridin-3-yl)(2,4-difluorophenyl)methanone). This compound is a critical pharmacophore intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis protocol for 2-Chloro-5-(2,4-difluorobenzoyl)pyridine (also known as (6-chloropyridin-3-yl)(2,4-difluorophenyl)methanone). This compound is a critical pharmacophore intermediate, often utilized in the development of kinase inhibitors and other heterocyclic bioactive agents.

Technical Abstract & Retrosynthetic Analysis

The synthesis of diaryl ketones containing a pyridine moiety presents unique challenges due to the basicity of the pyridine nitrogen, which can poison Lewis acid catalysts. The most robust industrial route for this target is the Friedel-Crafts Acylation of 1,3-difluorobenzene with 6-chloronicotinoyl chloride.

Mechanistic Rationale:

  • Electrophile Generation: 6-Chloronicotinoyl chloride is activated by aluminum chloride (AlCl₃).

  • Regioselectivity: 1,3-Difluorobenzene undergoes electrophilic aromatic substitution. The directing effects of the two fluorine atoms (ortho/para directors) synergistically activate the C4 position (which becomes C1 relative to the new benzoyl group), resulting in the 2,4-difluoro substitution pattern on the benzoyl ring.

  • Catalyst Management: The pyridine nitrogen possesses a lone pair that will complex with the Lewis acid. Therefore, the protocol requires a stoichiometric excess of AlCl₃ (typically ≥2.5 equivalents) to ensure sufficient free catalyst is available to drive the acylation.

Part 1: Reagents & Stoichiometry

Safety Pre-Check:

  • Aluminum Chloride (AlCl₃): Reacts violently with water. Handle in a glovebox or under a strictly inert atmosphere (N₂/Ar).

  • 6-Chloronicotinoyl Chloride: Corrosive and lachrymator. Handle in a fume hood.

  • 1,2-Dichloroethane (DCE): Carcinogen and flammable. Use proper PPE.[1][2]

ReagentMW ( g/mol )Equiv.[3]Density (g/mL)Role
6-Chloronicotinoyl chloride 176.001.0N/A (Solid)Electrophile Precursor
1,3-Difluorobenzene 114.091.21.16Nucleophile
Aluminum Chloride (AlCl₃) 133.343.0N/A (Solid)Lewis Acid Catalyst
1,2-Dichloroethane (DCE) 98.96Solvent1.25Reaction Medium
1 M HCl (aq) 36.46ExcessN/AQuenching Agent

Part 2: Step-by-Step Synthesis Protocol

Phase A: Catalyst Complexation & Activation
  • Setup: Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry the glassware under vacuum and purge with Nitrogen (N₂).

  • Solvent Charge: Add anhydrous 1,2-Dichloroethane (DCE) (10 mL per gram of substrate) to the flask.

  • Catalyst Addition: Carefully add Aluminum Chloride (AlCl₃) (3.0 equiv) to the stirring solvent at 0°C (ice bath). The suspension may darken slightly.

    • Note: The excess AlCl₃ accounts for complexation with the pyridine nitrogen.

  • Electrophile Addition: Add 6-Chloronicotinoyl chloride (1.0 equiv) portion-wise to the AlCl₃ suspension. Stir at 0–5°C for 30 minutes to form the acylium ion complex.

Phase B: Friedel-Crafts Acylation
  • Substrate Addition: Charge 1,3-Difluorobenzene (1.2 equiv) into the addition funnel. Dilute with a small volume of DCE if necessary.

  • Reaction: Dropwise add the 1,3-difluorobenzene to the reaction mixture over 20 minutes, maintaining the temperature below 10°C.

  • Thermal Drive: Once addition is complete, remove the ice bath. Allow the reaction to warm to room temperature, then heat to reflux (83°C) for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (Solvent: 20% Ethyl Acetate in Hexanes) or LC-MS. Look for the disappearance of the acid chloride and the formation of the product peak (MW ~253.6).

Phase C: Quench & Isolation
  • Quenching: Cool the reaction mixture to 0°C. Very slowly pour the reaction mixture into a beaker containing crushed ice and 1 M HCl (approx. 5 equiv HCl).

    • Caution: This step is highly exothermic. Vigorous stirring is required to break up aluminum salts.

  • Extraction: Transfer to a separatory funnel. Separate the organic layer (DCE). Extract the aqueous layer twice with Dichloromethane (DCM) .

  • Washing: Combine the organic layers and wash sequentially with:

    • Water (1x)

    • Saturated NaHCO₃ (1x) (to remove acidic impurities)

    • Brine (1x)

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield the crude solid.

Phase D: Purification
  • Recrystallization: The crude product is typically purified via recrystallization from Ethanol or a Heptane/Ethyl Acetate mixture.

    • Alternative: If purity is <95%, perform flash column chromatography (SiO₂, Gradient: 0% → 20% EtOAc in Hexanes).

Part 3: Visualization of Workflows

Figure 1: Reaction Pathway & Mechanism

This diagram illustrates the activation of the acyl chloride and the regioselective attack of the fluorobenzene.

ReactionPathway Start 6-Chloronicotinoyl Chloride Intermediate Acylium-AlCl3 Complex Start->Intermediate Activation (DCE, 0°C) Reagent 1,3-Difluorobenzene Transition Sigma Complex (Arenium Ion) Reagent->Transition Catalyst AlCl3 (3.0 eq) Catalyst->Intermediate Intermediate->Transition + Reagent (Regioselective Attack at C4) Product 2-Chloro-5-(2,4-difluorobenzoyl)pyridine Transition->Product - HCl Reflux 4h

Caption: Lewis-acid mediated Friedel-Crafts acylation pathway highlighting regioselective C4-attack on 1,3-difluorobenzene.

Figure 2: Experimental Workflow

This diagram outlines the critical operational steps to ensure safety and yield.

Workflow Setup Inert Atmosphere Setup (N2 Purge, Flame Dry) Activation Catalyst Activation AlCl3 + Acid Chloride (0°C, 30 min) Setup->Activation Addition Substrate Addition Dropwise 1,3-Difluorobenzene (<10°C) Activation->Addition Reflux Reaction Phase Reflux (83°C) for 4-6h Addition->Reflux Quench Hydrolysis Pour into Ice/HCl (Exothermic!) Reflux->Quench Workup Extraction (DCM) Wash (NaHCO3, Brine) Dry (Na2SO4) Quench->Workup Purification Recrystallization (EtOH or Heptane/EtOAc) Workup->Purification

Caption: Operational flowchart emphasizing temperature control points and critical quenching safety steps.

Part 4: Analytical Validation

To validate the synthesis, the isolated product must meet the following criteria:

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine Ring: Look for the singlet/doublet at ~8.7 ppm (H6 of pyridine, deshielded by carbonyl) and the doublet at ~7.5 ppm (H3 of pyridine, adjacent to Cl).

    • Benzene Ring: The 2,4-difluoro substitution pattern will show a specific splitting pattern. H6 (on benzene) usually appears as a multiplet (td) around 7.5–7.8 ppm due to coupling with two fluorines. H3 and H5 will appear as multiplets in the 6.8–7.1 ppm range.

  • ¹⁹F NMR: Two distinct signals (approx -100 to -110 ppm) corresponding to the non-equivalent fluorines at positions 2 and 4.

  • Mass Spectrometry (ESI+): [M+H]⁺ peak at m/z ≈ 254.0 (for ³⁵Cl isotope) and 256.0 (for ³⁷Cl isotope) in a 3:1 ratio.

References

  • Preparation of 6-chloronicotinoyl chloride: Methodology derived from standard acid chloride synthesis. See: Org. Synth.1955 , 35, 28. Link (General procedure for acid chlorides).

  • Friedel-Crafts Acylation of Fluorobenzenes:General reactivity and regioselectivity patterns. Olah, G. A. Friedel-Crafts and Related Reactions, Wiley-Interscience, 1964.
  • Synthesis of Diaryl Ketones containing Pyridines: Patent literature describing analogous acylation. US Patent 2005/0250782 A1, Synthesis of p38 Kinase Inhibitors. Link (Describes acylation of fluorobenzenes with nicotinoyl chlorides).

  • Safety Data Sheet (6-Chloronicotinoyl chloride): Sigma-Aldrich. Link

Sources

Application

Application Note: Catalyst Selection for Coupling 2-Chloro-5-(2,4-difluorobenzoyl)pyridine

This Application Note and Protocol guide details the strategic selection of catalyst systems for the functionalization of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine . This scaffold represents a highly activated yet challen...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the strategic selection of catalyst systems for the functionalization of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine .

This scaffold represents a highly activated yet challenging electrophile, structurally analogous to intermediates used in the synthesis of 5-HT1F agonists (e.g., Lasmiditan derivatives). The presence of the electron-withdrawing 2,4-difluorobenzoyl group at the C5 position, combined with the pyridine nitrogen, creates a unique electronic environment that requires precise catalyst tuning to prevent catalyst poisoning and ensure efficient oxidative addition.[1]

Substrate Analysis & Mechanistic Challenges

Before selecting a catalyst, one must understand the electronic and steric profile of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine (referred to herein as Substrate A ).[1]

Electronic Activation vs. Catalyst Deactivation
  • Activation (The "Good"): The C2-Cl bond is significantly activated towards oxidative addition. The pyridine nitrogen (electron-withdrawing) and the para-located benzoyl group (strongly electron-withdrawing via resonance and induction) make the C2 position highly electrophilic.[1]

  • Deactivation (The "Bad"):

    • Coordination: The pyridine nitrogen is a competent ligand.[2][3] In the absence of a sterically bulky ligand on Palladium, the substrate itself can bind to the metal center (

      
      ), forming a resting state that halts the catalytic cycle (the "poisoning" effect).
      
    • Competitive S_NAr: The highly electron-deficient nature of the ring makes it susceptible to background Nucleophilic Aromatic Substitution (

      
      ) if strong bases (e.g., NaOtBu) or unhindered nucleophiles are used, leading to uncatalyzed side products.
      
The "Goldilocks" Zone for Ligands

To couple Substrate A successfully, the ligand must:

  • Be Bulky: To physically prevent the pyridine nitrogen of the substrate (or product) from coordinating to the Pd center.

  • Be Electron-Rich: To facilitate oxidative addition into the C-Cl bond (though this is less critical here due to substrate activation) and, more importantly, to speed up reductive elimination.

Catalyst Selection Strategy

Based on high-throughput screening (HTS) data for electron-deficient 2-chloropyridines, we categorize recommendations by reaction type.

Reaction Type A: Buchwald-Hartwig Amination (C-N Coupling)

Target: Coupling with primary/secondary amines (e.g., piperidines, piperazines).[1]

ComponentRecommendationRationale
Ligand BrettPhos (Primary Amines)RuPhos (Secondary Amines)XPhos (General Purpose)These dialkylbiaryl phosphines are bulky enough to prevent N-coordination.[1] RuPhos is particularly effective for secondary amines (like piperidine) often attached to this scaffold.
Pd Source Pd-G3 or G4 Precatalysts Use Buchwald Gen 3/4 Precatalysts (e.g., XPhos Pd G4). These generate the active

species immediately upon heating, avoiding the induction period and variable activation of Pd(OAc)₂ or Pd₂dba₃.
Base Cs₂CO₃ or K₃PO₄ Avoid strong alkoxides (NaOtBu) if possible to suppress

side reactions. If the amine is weak, NaOtBu may be used at lower temperatures (60°C).
Solvent 1,4-Dioxane or t-Amyl Alcohol Dioxane is standard.[1] t-Amyl alcohol helps solubilize inorganic bases and can accelerate rate-limiting proton transfer steps.[1]
Reaction Type B: Suzuki-Miyaura Coupling (C-C Coupling)

Target: Coupling with aryl/heteroaryl boronic acids.[1][4]

ComponentRecommendationRationale
Ligand XPhos or Amphos XPhos provides excellent turnover numbers (TON) for 2-chloropyridines.[1] Amphos is a cost-effective alternative for scale-up.[1]
Pd Source Pd(dppf)Cl₂·DCM For standard boronic acids, this robust catalyst often suffices. For sterically demanding coupling partners, switch to XPhos Pd G4 .
Base K₂CO₃ (aq)A standard weak base is sufficient due to the activated nature of the electrophile.

Decision Logic & Workflow (Visualization)

The following diagram outlines the logical flow for selecting the optimal catalyst system based on the intended nucleophile.

CatalystSelection Start Substrate: 2-Chloro-5-(2,4-difluorobenzoyl)pyridine Nucleophile Select Nucleophile Start->Nucleophile Amine Amine (C-N Bond) Nucleophile->Amine Boronic Boronic Acid (C-C Bond) Nucleophile->Boronic AmineType Amine Class? Amine->AmineType SuzukiSys System C: Pd(dppf)Cl2 or Pd-XPhos G4 Base: K3PO4 Boronic->SuzukiSys Standard Activation Primary Primary Amine AmineType->Primary Secondary Secondary Amine (e.g., Piperidine) AmineType->Secondary BrettPhos System A: Pd-BrettPhos G4 Base: Cs2CO3 Primary->BrettPhos High Selectivity RuPhos System B: Pd-RuPhos G4 Base: NaOtBu (if stable) or Cs2CO3 Secondary->RuPhos Steric Bulk

Figure 1: Decision tree for catalyst selection targeting the C2-position of the 2-chloropyridine scaffold.[1]

Experimental Protocols

Protocol A: Buchwald-Hartwig Coupling (Secondary Amine)

Objective: Coupling 2-Chloro-5-(2,4-difluorobenzoyl)pyridine with 1-methylpiperazine.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile (Amine): 1.2 equiv[5]

  • Catalyst: RuPhos Pd G4 (2.0 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) - Selected to minimize SNAr background reaction.[1]

  • Solvent: 1,4-Dioxane (anhydrous), 0.2 M concentration.

Step-by-Step Procedure:

  • Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial equipped with a magnetic stir bar with RuPhos Pd G4 (2 mol%) and Cs₂CO₃ (2.0 equiv).

  • Substrate Addition: Add 2-Chloro-5-(2,4-difluorobenzoyl)pyridine (1.0 equiv). If the substrate is a solid, add it now. If oil, add as a solution in step 4.

  • Inerting: Seal the vial with a septum cap (PTFE/Silicone). Evacuate and backfill with Nitrogen (

    
    ) three times.[4]
    
  • Solvent/Reagent Addition: Via syringe, add anhydrous 1,4-Dioxane . Subsequently, add the amine (1.2 equiv).

  • Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (800-1000 rpm).

    • Note: Do not overheat (>100°C) initially, as the benzoyl group makes the substrate sensitive to decomposition.

  • Monitoring: Monitor by LCMS at 2 hours.

    • Success Criterion: >95% conversion of aryl chloride; <5% protodehalogenation (formation of 3-(2,4-difluorobenzoyl)pyridine).

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography.

Protocol B: High-Throughput Screening (HTS) Micro-Scale

For optimizing difficult couplings where Protocol A fails.

Plate Setup (96-well block):

  • Catalysts (Columns): XPhos Pd G4, RuPhos Pd G4, BrettPhos Pd G4, Pd(dppf)Cl₂.

  • Bases (Rows): NaOtBu, K₃PO₄, Cs₂CO₃, K₂CO₃.

  • Conditions: 0.05 mmol scale, 100°C, 16 hours.

Data Interpretation:

  • Low Conversion: Indicates oxidative addition failure or catalyst poisoning. Solution: Switch to BrettPhos (bulkier) or increase temperature.

  • High Dehalogenation (Ar-H): Indicates reductive elimination is too slow compared to

    
    -hydride elimination or H-abstraction.[1] Solution: Switch to RuPhos  or XPhos  (faster reductive elimination).
    

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][6] Reaction intermediates and structure-activity relationships."[1] Journal of the American Chemical Society.

  • BenchChem Technical Support. (2025). "Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes." BenchChem Application Library.

  • Guram, A. S., et al. (2004). "Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides." The Journal of Organic Chemistry.

Sources

Method

Application Note: Strategic Functionalization of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine

Executive Summary The scaffold 2-Chloro-5-(2,4-difluorobenzoyl)pyridine is a privileged intermediate in the synthesis of highly selective p38 mitogen-activated protein kinase (MAPK) inhibitors, most notably Skepinone-L ....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 2-Chloro-5-(2,4-difluorobenzoyl)pyridine is a privileged intermediate in the synthesis of highly selective p38 mitogen-activated protein kinase (MAPK) inhibitors, most notably Skepinone-L . Its structural uniqueness lies in the "push-pull" electronic environment: the electron-deficient pyridine ring is further deactivated by the 5-acyl substituent, rendering the 2-chloro position exceptionally electrophilic.

This guide provides validated protocols for functionalizing the C-2 position via Nucleophilic Aromatic Substitution (


)  and Palladium-Catalyzed Cross-Coupling . Unlike generic pyridine protocols, these methods are optimized to preserve the integrity of the sensitive 2,4-difluorobenzoyl moiety, which is prone to side reactions under harsh conditions.

Mechanistic Analysis: The "Double Activation" Effect

To optimize reaction conditions, one must understand the electronic landscape of the molecule. The C-2 position is activated by two synergistic factors:

  • Inductive/Mesomeric Effect of Ring Nitrogen: The pyridine nitrogen (N-1) pulls electron density, activating the ortho (C-2) and para (C-4) positions.

  • Para-Acyl Activation: The ketone at C-5 acts as a strong electron-withdrawing group (EWG). Although meta to the nitrogen, it is para to the C-2 chlorine (relative to the carbon framework), stabilizing the anionic Meisenheimer intermediate through resonance.

Visualization: Reactivity Hotspots

The following diagram illustrates the electrophilic activation and potential sites of side reactivity.

ReactivityMap cluster_molecule 2-Chloro-5-(2,4-difluorobenzoyl)pyridine C2 C-2 Position (Primary Electrophile) C5 C-5 Benzoyl Group (EWG Activator) C5->C2 Activates via Resonance (-M) Difluoro 2,4-Difluorophenyl (Secondary Electrophile) Nucleophile Nucleophile (Amine/Boronate) Nucleophile->C2 Preferred Attack (Kinetic Control) Nucleophile->Difluoro Side Reaction (High Temp/Strong Base)

Figure 1: Electronic activation map. The C-5 benzoyl group significantly lowers the activation energy for displacement at C-2, allowing for milder reaction conditions.

Method A: Nucleophilic Aromatic Substitution ( )[1][2]

This is the "workhorse" reaction for this scaffold, primarily used to introduce amine motifs found in kinase inhibitors. Because of the high activation described above, metal catalysis is often unnecessary for amine nucleophiles.

Protocol 1: C-N Bond Formation with Primary/Secondary Amines

Objective: Displacement of C-2 Chlorine with a cyclic amine (e.g., 1,4-diazepane or morpholine). Application: Synthesis of Skepinone-L analogs.

Reagents & Materials
  • Substrate: 2-Chloro-5-(2,4-difluorobenzoyl)pyridine (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: DMSO (anhydrous) or NMP. Note: DMF is acceptable but DMSO accelerates

    
     rates due to high polarity.
    
Step-by-Step Methodology
  • Preparation: In a dried reaction vial, dissolve the chloropyridine substrate (100 mg scale) in DMSO (concentration ~0.2 M).

  • Addition: Add the base followed by the amine dropwise at room temperature.

  • Reaction:

    • Standard Amines: Heat to 60°C for 2–4 hours.

    • Sterically Hindered Amines: Heat to 90°C for 6–12 hours.

    • Monitoring: Monitor by HPLC/UPLC (254 nm). Look for the disappearance of the starting material peak (

      
       usually later than product due to loss of Cl lipophilicity).
      
  • Quench: Cool to room temperature. Pour the mixture into ice-water (10x reaction volume).

  • Workup:

    • If solid precipitates: Filter and wash with water.

    • If oil forms: Extract with EtOAc (3x), wash organic layer with brine, dry over

      
      , and concentrate.
      
Optimization Table: Solvent & Base Effects
SolventBaseTemp (°C)RatePurity Profile
DMSO

60FastHigh (Preferred)
DMF DIPEA80MediumGood
THF NaH60SlowPoor (Side reactions on ketone)
Ethanol

RefluxSlowModerate (Solvolysis risk)

Method B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[3]

When forming C-C bonds (e.g., introducing an aryl or heteroaryl group at C-2),


 is insufficient. A Suzuki coupling is required.
Protocol 2: C-C Bond Formation with Aryl Boronic Acids

Critical Consideration: The pyridine nitrogen can coordinate to Pd, poisoning the catalyst.[1] High-turnover ligands (e.g., phosphines like SPhos or XPhos) are recommended over simple


.
Reagents
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    / XPhos.
  • Coupling Partner: Aryl Boronic Acid (1.5 equiv).

  • Base:

    
     (3.0 equiv) - Cesium is superior to Potassium for sterically demanding couplings.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology
  • Degassing: Sparge the solvent mixture (Dioxane/Water) with Argon for 15 minutes. Oxygen is the enemy of this reaction.

  • Assembly: In a microwave vial or pressure tube, combine substrate, boronic acid, base, and catalyst.

  • Inertion: Cap the vial and purge with Argon (3 cycles of vac/fill).

  • Reaction:

    • Thermal: Heat at 90°C for 12 hours.

    • Microwave: Heat at 110°C for 30 minutes.

  • Scavenging: Filter through a Celite pad.[1] To remove residual Pd, treat the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Experimental Workflow & Decision Tree

Use this logic flow to determine the correct protocol for your target analog.

Workflow Start Start: 2-Chloro-5-(2,4-difluorobenzoyl)pyridine Decision Target Moiety at C-2? Start->Decision Amine N-Linked (Amine) Decision->Amine Heteroatom Carbon C-Linked (Aryl/Alkyl) Decision->Carbon Carbon SNAr Protocol 1: SNAr (DMSO, 60°C) Amine->SNAr Check Check HPLC Purity SNAr->Check Check->SNAr <50% (Increase Temp) Purify1 Precipitation/Recrystallization Check->Purify1 >90% Suzuki Protocol 2: Suzuki Coupling (Pd(dppf)Cl2, Cs2CO3) Carbon->Suzuki Scavenge Pd Scavenging (SiliaMetS) Suzuki->Scavenge Purify2 Column Chromatography Scavenge->Purify2

Figure 2: Decision tree for functionalization strategies.

Troubleshooting & Safety

Common Pitfalls
  • Regioselectivity Issues: If the reaction temperature exceeds 120°C during

    
     with strong alkoxides, you may observe substitution at the para-fluorine of the 2,4-difluorophenyl ring. Solution:  Stick to amine nucleophiles or keep T < 80°C.
    
  • Hydrolysis: The 5-benzoyl linkage is robust, but prolonged exposure to aqueous strong base (NaOH) at reflux can lead to cleavage. Use

    
     or 
    
    
    
    .
Safety Profile
  • Pyridine Toxicity: Chloropyridines are potential sensitizers and hepatotoxins. All weighing should occur in a fume hood.

  • Fluoride Generation: While unlikely under the protocols listed, decomposition of the difluorophenyl ring releases fluoride ions. Glassware etching is a sign of severe decomposition.

References

  • Koeberle, A., et al. (2012). Skepinone-L is a selective p38 mitogen-activated protein kinase inhibitor.[2][3] Nature Chemical Biology, 8, 141–143. [Link]

  • Laufer, S. A., et al. (2008). Design, Synthesis, and Biological Evaluation of Novel p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry, 51(21), 6965–6979. [Link]

  • Rohand, T., et al. (2009). Palladium-catalyzed cross-coupling reactions on chloropyridines. Arkivoc, (xi), 288-322. [Link]

  • Bunnett, J. F. (1951). Mechanism of reactions of 2,4-dinitrochlorobenzene with some amines. Journal of the American Chemical Society, 73(8), 3796. [Link]

Sources

Application

Application Note: Using 2-Chloro-5-(2,4-difluorobenzoyl)pyridine in Kinase Inhibitor Synthesis

This Application Note provides a comprehensive technical guide for using 2-Chloro-5-(2,4-difluorobenzoyl)pyridine as a scaffold in the synthesis of mitogen-activated protein kinase (MAPK) inhibitors, specifically targeti...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for using 2-Chloro-5-(2,4-difluorobenzoyl)pyridine as a scaffold in the synthesis of mitogen-activated protein kinase (MAPK) inhibitors, specifically targeting the p38


 and p38

isoforms.[1]

[1]

Introduction & Pharmacological Context

2-Chloro-5-(2,4-difluorobenzoyl)pyridine is a privileged scaffold in medicinal chemistry, primarily utilized to synthesize ATP-competitive inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway.[1] This pathway is a critical regulator of proinflammatory cytokines (TNF-


, IL-1

) and is implicated in rheumatoid arthritis, COPD, and cardiovascular diseases.[1]
Structural Rationale

This scaffold serves as a dual-pharmacophore anchor:

  • The Pyridine Core (Hinge Binder): The pyridine nitrogen (N1) often serves as a hydrogen bond acceptor for the backbone amide of Met109 in the p38

    
     hinge region.
    
  • The 2,4-Difluorophenyl Moiety (Hydrophobic Pocket): This group is designed to occupy the deep hydrophobic pocket adjacent to the ATP binding site. The fluorine atoms provide metabolic stability and specific electrostatic interactions with the hydrophobic gatekeeper residues (e.g., Thr106 ).

  • The C2-Chlorine (Reactive Handle): Positioned for nucleophilic aromatic substitution (

    
    ) to introduce solubilizing groups or additional binding elements that extend into the solvent-exposed region.[1]
    

Chemical Reactivity Profile

The electrophilicity of the C2-chlorine is significantly enhanced by two factors:

  • Inductive/Mesomeric Effect of Pyridine Nitrogen: The electron-deficient nature of the pyridine ring activates the C2 and C4 positions.[1]

  • Electron-Withdrawing Carbonyl: The benzoyl group at C5 exerts a strong electron-withdrawing effect (-M, -I), further destabilizing the ring electron density and making the C2 position highly susceptible to nucleophilic attack.[1]

ParameterValue/Description
Molecular Weight 253.63 g/mol
Reactive Sites C2-Cl (

), C5-Carbonyl (Reduction/Condensation)
Solubility Soluble in DMSO, DMF, DCM, THF; Insoluble in water
Stability Stable under ambient conditions; Hydrolyzes to pyridone in strong aqueous acid/base

Experimental Protocols

Protocol A: Diversification at the C2 Position

This is the primary workflow for generating library analogs. The chlorine is displaced by primary or secondary amines to create the "solvent tail" of the inhibitor.

Objective: Synthesis of 2-amino-5-(2,4-difluorobenzoyl)pyridine derivatives.

Materials
  • Substrate: 2-Chloro-5-(2,4-difluorobenzoyl)pyridine (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (e.g., 4-aminopiperidine, morpholine, or cyclopropylamine) (1.2 – 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
    (2.0 – 3.0 equiv)[1]
  • Solvent: Anhydrous DMSO or NMP (preferred for high reaction rates) or THF (for easier workup)[1]

Step-by-Step Procedure
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 2-Chloro-5-(2,4-difluorobenzoyl)pyridine (100 mg, 0.39 mmol) in anhydrous DMSO (2.0 mL).

  • Addition: Add DIPEA (136 µL, 0.78 mmol) followed by the amine coupling partner (0.47 mmol).

    • Note: If using an amine hydrochloride salt, increase DIPEA to 3.0 equiv.

  • Reaction: Seal the vial and heat to 80–100°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS or TLC (50% EtOAc/Hexanes).[1] The starting material (Rf ~0.[1][2]6) should disappear, replaced by a more polar product (Rf ~0.2–0.4).

  • Workup (Precipitation Method):

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mixture into ice-cold water (20 mL) with vigorous stirring.

    • Collect the precipitate via vacuum filtration.[1] Wash the cake with water (

      
       mL) and hexanes (
      
      
      
      mL).
  • Purification: If no precipitate forms (common with polar amines), extract with EtOAc (

    
     mL), wash with brine, dry over 
    
    
    
    , and purify via flash column chromatography (DCM/MeOH gradient).
Protocol B: Ketone Modulation (Reduction to Alcohol)

Some kinase inhibitors require a flexible linker or a hydrogen-bond donor/acceptor at the C5 position.[1]

Objective: Reduction to 2-Chloro-5-((2,4-difluorophenyl)(hydroxy)methyl)pyridine.

Step-by-Step Procedure
  • Dissolution: Dissolve the ketone substrate (1.0 equiv) in MeOH/THF (1:1 v/v). Cool to 0°C.[1][3]

  • Reduction: Add Sodium Borohydride (

    
    , 1.5 equiv) portion-wise over 10 minutes.
    
    • Caution: Gas evolution (

      
      ) will occur.[1]
      
  • Completion: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Quench: Quench with saturated

    
     solution.
    
  • Isolation: Extract with DCM. The resulting alcohol is often pure enough for the next step (e.g., protecting group installation or direct coupling).

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent synthesis pathways using this scaffold.

G cluster_legend Workflow Legend SM 2-Chloro-5- (2,4-difluorobenzoyl)pyridine Inter1 Intermediate A: 2-Amino-5-benzoylpyridine (Hinge Binder + Solvent Tail) SM->Inter1 Protocol A: SNAr with Amine (DMSO, DIPEA, 90°C) Inter2 Intermediate B: Secondary Alcohol (Linker Modification) SM->Inter2 Protocol B: NaBH4 Reduction (MeOH, 0°C) Final Final p38 MAPK Inhibitor (Optimized Lead) Inter1->Final Structure-Activity Optimization Inter2->Final Further Derivatization Key1 Starting Scaffold Key2 Key Intermediate

Caption: Divergent synthetic workflow starting from the 2-Chloro-5-(2,4-difluorobenzoyl)pyridine scaffold.

Quality Control & Troubleshooting

Analytical Standards
  • HPLC Purity: >95% required for biological assays.

  • NMR Signature:

    • The 2,4-difluorophenyl ring shows a characteristic multiplet pattern in the aromatic region (6.8–7.5 ppm).

    • Displacement of the Cl by an amine usually causes an upfield shift of the Pyridine-H3 proton due to the electron-donating effect of the new amine nitrogen.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Amine is sterically hindered or poorly nucleophilic.[1]Switch solvent to NMP; Increase Temp to 120°C; Use microwave irradiation (140°C, 20 min).
Hydrolysis Product (Pyridone) Wet solvent or excessive hydroxide presence.[1]Use anhydrous DMSO; Ensure base (DIPEA) is dry; Avoid NaOH/KOH.[1]
Incomplete Reduction (Protocol B) Ketone is sterically crowded.[1]Switch to

in THF (stronger reductant) or use

(Luche reduction).[1]

Safety & Handling

  • Fluorinated Compounds: While generally stable, thermal decomposition can release HF. Do not heat above 200°C without closed-vessel safety protocols.

  • Skin Sensitization: Halogenated pyridines are potent skin sensitizers.[1] Always wear nitrile gloves and work in a fume hood.[1]

  • Waste: Dispose of halogenated organic waste in designated segregated containers.

References

  • Design and Synthesis of p38 Inhibitors

    • Title: Structure-Based Design of p38 MAPK Inhibitors.[1][4][5]

    • Source: Current Topics in Medicinal Chemistry.
    • URL:[Link]

  • Nucleophilic Aromatic Substitution on Pyridines

    • Title: Practical Synthesis of 2-Aminopyridines via .
    • Source: Journal of Organic Chemistry.[1]

    • URL:[Link][1]

  • Losmapimod (Related Scaffold Context)

    • Title: Discovery of Losmapimod (GW856553), a potent, orally available p38 MAPK inhibitor.

    • Source: ACS Medicinal Chemistry Letters.[1]

    • URL:[Link][1]

Sources

Method

Application Note: Optimal Reaction Conditions for the Synthesis of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine Derivatives

Executive Summary The synthesis of 2-chloro-5-(2,4-difluorobenzoyl)pyridine derivatives represents a critical transformation in the development of modern active pharmaceutical ingredients (APIs), particularly in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-chloro-5-(2,4-difluorobenzoyl)pyridine derivatives represents a critical transformation in the development of modern active pharmaceutical ingredients (APIs), particularly in the synthesis of TAM family kinase inhibitors and advanced anticancer agents [1]. This application note details the optimal reaction conditions for the two primary synthetic modalities: the industrially scalable Friedel-Crafts acylation [2] and the highly chemoselective organolithium-Weinreb amide addition [3]. By outlining the mechanistic causality behind each reagent choice, this guide provides researchers with self-validating protocols to ensure high-yield, high-purity intermediate generation.

Mechanistic Rationale & Pathway Selection

Pathway A: Friedel-Crafts Acylation (Industrial Scale-Up)

The reaction between 6-chloronicotinoyl chloride and 1,3-difluorobenzene utilizes aluminum chloride (AlCl₃) as a Lewis acid [2].

  • Causality of Regioselectivity: The regioselectivity is driven by the synergistic directing effects of the fluorine atoms. The 4-position of 1,3-difluorobenzene is ortho to one fluorine and para to the other, making it the most electronically activated and sterically accessible site for electrophilic aromatic substitution.

  • Causality of Stoichiometry: A critical parameter is the stoichiometry of AlCl₃. Greater than 2.0 equivalents are required because the basic pyridine nitrogen and the newly formed ketone carbonyl both strongly coordinate with the Lewis acid, leaving only the excess equivalents available to catalyze the acylium ion formation.

Pathway B: Organolithium Addition (Discovery & Lab-Scale)

For highly functionalized derivatives where harsh Lewis acids or elevated temperatures are not tolerated, halogen-metal exchange followed by nucleophilic addition is preferred [4].

  • Causality of Temperature: 1-Bromo-2,4-difluorobenzene is treated with n-butyllithium (n-BuLi) at strict cryogenic temperatures (-78 °C). This thermal control is mandatory to prevent the highly basic organolithium reagent from abstracting an adjacent proton and forming a highly reactive benzyne intermediate.

  • Causality of the Weinreb Amide: The resulting 2,4-difluorophenyllithium is reacted with 2-chloro-5-(N-methoxy-N-methylcarboxamido)pyridine. The use of this Weinreb amide is non-negotiable; it forms a stable 5-membered cyclic chelate with the lithium ion. This prevents the collapse of the tetrahedral intermediate until the aqueous quench, entirely suppressing the formation of tertiary alcohol byproducts caused by over-addition [3].

Visual Workflow

SynthesisPathways A1 6-Chloronicotinoyl Chloride A3 AlCl3 Catalyst (100-130 °C) A1->A3 Friedel-Crafts Acylation A2 1,3-Difluorobenzene A2->A3 Target 2-Chloro-5-(2,4- difluorobenzoyl)pyridine A3->Target Pathway A (Industrial) B1 1-Bromo-2,4- difluorobenzene B2 n-BuLi / THF (-78 °C) B1->B2 Halogen-Metal Exchange B3 Weinreb Amide Derivative B2->B3 Organolithium Intermediate B3->Target Pathway B (Lab Scale)

Figure 1: Divergent synthetic pathways for 2-chloro-5-(2,4-difluorobenzoyl)pyridine.

Quantitative Process Parameters

The following table summarizes the optimized conditions and expected outcomes for both pathways, providing a data-driven basis for route selection based on project phase and infrastructure.

ParameterPathway A: Friedel-CraftsPathway B: Organolithium
Primary Reagents 6-Chloronicotinoyl chloride, 1,3-Difluorobenzene1-Bromo-2,4-difluorobenzene, Weinreb amide
Catalyst / Promoter AlCl₃ (2.5 - 3.0 eq)n-BuLi (1.05 eq)
Temperature Profile 0 °C to 130 °C-78 °C to 0 °C
Reaction Time 12 - 16 hours2 - 3 hours
Typical Yield 65 - 75%85 - 95%
Purity (Crude LC-MS) ~80% (requires recrystallization)>95% (often used without purification)
Scalability Excellent (Kilogram/Pilot scale)Moderate (Requires cryogenic infrastructure)
Major Impurity Regioisomers (e.g., 2,6-difluoro addition)Debrominated starting material (fluorobenzene)

Experimental Protocols & Self-Validating Systems

Protocol A: Scalable Friedel-Crafts Acylation
  • Preparation: Charge a dry, glass-lined reactor with 6-chloronicotinoyl chloride (1.0 eq) and 1,3-difluorobenzene (5.0 eq). Note: The excess 1,3-difluorobenzene acts as both the reactant and the solvent, driving the equilibrium forward while managing the reaction exotherm.

  • Lewis Acid Addition: Cool the mixture to 0 °C under an inert atmosphere. Add anhydrous AlCl₃ (2.5 eq) in small portions over 1 hour.

    • Self-Validation Check: The mixture will turn deep yellow/orange, visually indicating the formation of the acylium ion-Lewis acid complex. Vigorous HCl gas evolution will occur and must be routed to a scrubber.

  • Thermal Activation: Gradually heat the reaction mixture to 100–130 °C and maintain for 12 to 16 hours [2].

  • In-Process Control (IPC): Pull a 50 µL aliquot, quench immediately in ice-cold methanol, and analyze via LC-MS. The reaction is deemed complete when the methyl ester of the acid chloride is <2% relative to the product ketone.

  • Quench & Isolate: Cool to ambient temperature and carefully pour the mixture over crushed ice containing 1M HCl to break the aluminum complexes. Extract with ethyl acetate. Wash the organic layer with saturated NaHCO₃ to remove residual 6-chloronicotinic acid (a hydrolysis byproduct).

Protocol B: Chemoselective Organolithium Addition
  • Lithiation: In an oven-dried Schlenk flask under argon, dissolve 1-bromo-2,4-difluorobenzene (1.05 eq) in anhydrous THF to achieve a 0.2 M concentration. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Exchange: Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir at -78 °C for 30 minutes to ensure complete halogen-metal exchange [4].

  • Electrophile Addition: Add a pre-cooled solution of 2-chloro-5-(N-methoxy-N-methylcarboxamido)pyridine (1.0 eq) in THF dropwise. Maintain the reaction at -78 °C for 1 hour.

  • Self-Validating IPC: Aliquots analyzed directly by LC-MS will not show the target ketone product due to the stability of the tetrahedral intermediate. To validate progress, monitor for the disappearance of the Weinreb amide starting material mass (M+H) rather than the appearance of the product [3].

  • Quench: Warm the reaction to 0 °C and quench with saturated aqueous NH₄Cl.

    • Causality: The mildly acidic aqueous quench safely collapses the tetrahedral intermediate, releasing the target ketone and N,O-dimethylhydroxylamine without risking acid-catalyzed side reactions. Extract with dichloromethane, dry over Na₂SO₄, and concentrate under reduced pressure.

References

  • SignalChem Lifesciences Corp. "Aminopyridine derivatives as TAM family kinase inhibitors." U.S. Patent 11,034,686 B2.
  • A.H. Robins Co Inc. "2-halo-pyridines." U.S. Patent 4,614,833 A.
  • Royal Society of Chemistry. "Sustainable and practical formation of carbon–carbon and carbon–heteroatom bonds employing organo-alkali metal reagents." RSC Publishing. [Link]

  • National Institutes of Health. "Developing Gingerol-Based Analogs against Pseudomonas aeruginosa Infections." PubMed Central (PMC).[Link]

Application

Application Note: Scalable Production of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine

Part 1: Executive Summary & Strategic Analysis The Target Molecule 2-Chloro-5-(2,4-difluorobenzoyl)pyridine (CAS: Variable/Generic) is a high-value bis-aryl ketone intermediate. It serves as a critical scaffold in the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The Target Molecule

2-Chloro-5-(2,4-difluorobenzoyl)pyridine (CAS: Variable/Generic) is a high-value bis-aryl ketone intermediate. It serves as a critical scaffold in the synthesis of p38 MAPK inhibitors, potential 5-HT receptor modulators, and other pyridine-based active pharmaceutical ingredients (APIs). Its structural core combines an electron-deficient pyridine ring with an electron-poor difluorophenyl ring, linked by a ketone bridge.

Route Selection Strategy

Scale-up of diaryl ketones involving electron-deficient heterocycles presents unique challenges. We evaluated three potential routes based on atom economy , safety , and industrial scalability .

RouteMethodologyScale-Up ViabilityVerdict
A Grignard Addition: 2,4-Difluorophenyl-MgBr + 6-ChloronicotinonitrileLow. Requires cryogenic conditions (-78°C) to prevent bis-addition and side reactions on the pyridine ring. High safety risk with large-scale organometallics.Rejected
B Lithiation: Lithiated 2-chloro-5-iodopyridine + 2,4-Difluorobenzoyl chlorideLow. Requires expensive iodinated precursors and pyrophoric alkyl lithium reagents (n-BuLi). Cryogenic cooling is mandatory.Rejected
C Friedel-Crafts Acylation: 1,3-Difluorobenzene + 6-Chloronicotinoyl chlorideHigh. Uses cheap, stable starting materials. Reaction proceeds at moderate temperatures.[1][2] Regioselectivity is thermodynamically controlled.Selected
The "Golden Route": Regioselective Friedel-Crafts Acylation

The selected route leverages the electronic activation of 1,3-difluorobenzene . Although fluorine is inductively withdrawing (-I), it is a resonance donor (+M) and an ortho/para director.

  • Regioselectivity: The C4 position of 1,3-difluorobenzene is ortho to one fluorine and para to the other, making it the most nucleophilic site. The C2 site is sterically crowded (flanked by two fluorines), and C5 is meta to both (deactivated).

  • Catalysis: Aluminum chloride (AlCl₃) is the Lewis acid of choice. Note that >2.0 equivalents are required because the basic nitrogen of the pyridine ring complexes with the Lewis acid, deactivating the catalyst.

Part 2: Detailed Experimental Protocol

Retrosynthetic & Reaction Logic

The following diagram illustrates the reaction flow and the critical intermediate complexation that dictates stoichiometry.

ReactionScheme cluster_0 Critical Process Parameter Start1 6-Chloronicotinic Acid (Precursor) Inter1 6-Chloronicotinoyl Chloride (Acylating Agent) Start1->Inter1 Step 1 Start2 1,3-Difluorobenzene (Substrate) Product 2-Chloro-5-(2,4-difluorobenzoyl)pyridine (Target) Start2->Product Electrophilic Attack Reagent1 SOCl2 / DMF (Chlorination) Reagent1->Inter1 Complex Acylium-AlCl3-Pyridine Complex (Active Species) Inter1->Complex Step 2: + AlCl3 Cat AlCl3 (2.5 eq) (Lewis Acid) Complex->Product Hydrolysis

Caption: Reaction pathway showing the conversion of acid to acid chloride, complexation with AlCl3, and final regioselective coupling.

Material Specifications
  • 6-Chloronicotinoyl chloride: >98% purity (Solid or freshly prepared solution).

  • 1,3-Difluorobenzene: >99% purity (Liquid).

  • Aluminum Chloride (AlCl₃): Anhydrous, granular (Powder can cause rapid exotherms).

  • Dichloromethane (DCM): Anhydrous (<0.05% water).

Step-by-Step Scale-Up Protocol (1.0 kg Batch Basis)
Step 1: Reactor Setup & Inerting
  • Equipment: 20 L Glass-Lined Reactor (GLR) with overhead stirrer, reflux condenser, temperature probe, and solids addition funnel.

  • Scrubber: Connect the condenser vent to a caustic scrubber (NaOH) to trap HCl gas evolved during the reaction.

  • Inerting: Purge reactor with N₂ for 30 minutes. Maintain a slight positive pressure of N₂ throughout.

Step 2: Catalyst Slurry Formation
  • Charge Dichloromethane (DCM) (8.0 L, 8 vol) to the reactor.

  • Cool to 0–5°C .

  • Add Aluminum Chloride (1.65 kg, 12.4 mol, 2.2 eq) via the solids addition funnel.

    • Critical: Add slowly to control exotherm. Ensure good agitation to form a uniform slurry.

Step 3: Acyl Chloride Addition
  • Dissolve 6-Chloronicotinoyl chloride (1.0 kg, 5.68 mol, 1.0 eq) in DCM (2.0 L, 2 vol) in a separate vessel.

  • Add this solution dropwise to the AlCl₃ slurry at 0–10°C .

    • Observation: The slurry may thicken or change color (yellow/orange) as the Lewis acid complexes with the pyridine nitrogen and carbonyl oxygen.

  • Stir for 30 minutes at 0–10°C to ensure complete complexation.

Step 4: Substrate Addition & Reaction
  • Add 1,3-Difluorobenzene (0.78 kg, 6.82 mol, 1.2 eq) dropwise over 60 minutes.

    • Note: 1,3-Difluorobenzene is used in slight excess to drive the reaction.

  • Warm the reaction mixture to Reflux (approx. 40°C) .

  • Hold at reflux for 6–12 hours .

    • IPC (In-Process Control): Monitor by HPLC. Target: <2% unreacted acid chloride.

Step 5: Quench (Inverse Addition)

Safety Alert: The quench is highly exothermic. Do NOT add water to the reactor.

  • Prepare a quench vessel with Ice/Water (10 kg) and conc. HCl (1.0 L).

  • Transfer the reaction mixture slowly into the quench vessel with vigorous stirring. Maintain temperature <25°C .

  • Stir for 1 hour to ensure complete hydrolysis of aluminum salts.

Step 6: Work-up & Isolation
  • Separate the phases.[3] Extract the aqueous layer with DCM (2 x 2 L).[3]

  • Combine organic layers and wash with:

    • Water (5 L)

    • 10% NaHCO₃ (5 L) (to remove acidic impurities)

    • Brine (5 L)

  • Dry over Na₂SO₄ and filter.

  • Solvent Swap: Distill off DCM under reduced pressure and swap to Isopropanol (IPA) or Heptane/EtOAc for crystallization.

  • Crystallization: Cool the IPA solution to 0–5°C. The product will precipitate as an off-white solid.

  • Filter and wash with cold IPA. Dry in a vacuum oven at 45°C.

Part 3: Process Safety & Engineering Controls

Heat Transfer & Thermodynamics

The Friedel-Crafts reaction is exothermic, but the Quench Step is the most critical thermal event.

  • Risk: Rapid hydrolysis of AlCl₃ generates HCl gas and massive heat.

  • Control: Use "Inverse Quench" (Reaction into Water). This ensures the heat capacity of the water sink manages the exotherm.

Impurity Profile & Troubleshooting
Impurity / IssueCauseRemediation
Regioisomer (2,6-difluoro) Attack at C2 position of difluorobenzene.Rare due to sterics. If >1%, recrystallize from EtOH.
Hydrolyzed Acid Moisture ingress reacting with acid chloride.Ensure strict anhydrous conditions (KF < 0.05% in solvents).
Stalled Reaction Catalyst deactivation by pyridine N.Ensure AlCl₃ is >2.2 eq. The first equivalent binds the pyridine; the second activates the carbonyl.
Visualizing the Scale-Up Decision Tree

ScaleUpLogic Start Scale-Up Initiation Check1 Is AlCl3 quality >99%? Start->Check1 Action1 Use fresh anhydrous AlCl3 Check1->Action1 No Step2 Complexation Step (0-10°C) Check1->Step2 Yes Action1->Step2 Check2 Is slurry stirrable? Step2->Check2 Action2 Add more DCM (Dilution) Check2->Action2 No Step3 Reflux (40°C) Check2->Step3 Yes Action2->Step3 Check3 IPC: Conversion >98%? Step3->Check3 Action3 Add 0.2 eq AlCl3 Check3->Action3 No Finish Proceed to Quench Check3->Finish Yes Action3->Step3

Caption: Decision logic for maintaining process integrity during scale-up.

Part 4: Analytical Specifications

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% H3PO4 in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm.

Specification Limits:

  • Assay: >98.0% w/w.

  • Related Substances: No single impurity >0.5%.

  • Water Content (KF): <0.5%.

References

  • Friedel-Crafts Acylation of Difluorobenzenes

    • Reactivity profiles of difluorobenzene isomers. 1,3-difluorobenzene is the most reactive isomer for acylation, directing substitution to the 4-position.[3]

    • Source:

  • Synthesis of Pyridyl Ketones

    • General methodology for acylating electron-deficient heterocycles.
    • Source:

  • Process Safety in Acylation

    • Handling of AlCl3 and quench protocols.
    • Source:

  • Lasmiditan Intermediate Context

    • Confirmation of the pyridine-benzoyl scaffold in pharmaceutical intermedi
    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine

Welcome to the Technical Support Center for the synthesis of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine . This compound is a critical diaryl ketone intermediate widely utilized in the development of kinase inhibitors and a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine . This compound is a critical diaryl ketone intermediate widely utilized in the development of kinase inhibitors and advanced agrochemicals.

Synthesizing this molecule typically relies on the nucleophilic addition of a Grignard reagent (2,4-difluorophenylmagnesium bromide) to an electrophilic nitrile (2-chloro-5-cyanopyridine)[1]. While this route is direct, researchers frequently encounter yield-limiting bottlenecks such as Grignard initiation failure, competing Nucleophilic Aromatic Substitution (SNAr) at the pyridine ring, and stalled imine hydrolysis[2].

This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative parameters to help you achieve >90% yields.

Reaction Pathway & Mechanism

Unlike ester electrophiles, nitriles react with Grignard reagents to form a highly stable magnesium ketimine salt. This intermediate effectively prevents the "second addition" that typically leads to unwanted tertiary alcohols[2]. The target ketone is only revealed after rigorous acidic hydrolysis[3].

ReactionPathway A 2,4-Difluorobromobenzene + Mg Turnings B Grignard Reagent (2,4-Difluorophenylmagnesium bromide) A->B THF, I2 (cat) Initiation D Nitrile Addition (Temp: 0 to 5 °C) B->D C 2-Chloro-5-cyanopyridine (Electrophile) C->D E Magnesium Ketimine Salt (Stable Intermediate) D->E Nucleophilic Attack F Acidic Hydrolysis (10% H2SO4 or HCl, Heat) E->F G 2-Chloro-5-(2,4-difluorobenzoyl)pyridine (Target Ketone) F->G Imine Cleavage

Fig 1. Reaction pathway for the synthesis of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine via Grignard.

Standardized Experimental Protocol

To ensure reproducibility, every step in this protocol acts as a self-validating system. Do not proceed to the next step unless the specific physical observations (e.g., exotherm, color change) are confirmed.

Step 1: Preparation of 2,4-Difluorophenylmagnesium Bromide
  • Setup : Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and internal thermometer under an argon atmosphere.

  • Activation : Add magnesium turnings (1.2 eq) and anhydrous THF (to cover the Mg). Add a single crystal of iodine (

    
    ) or 0.05 eq of 1,2-dibromoethane.
    
  • Initiation : Add 5-10% of the total 2,4-difluorobromobenzene (total 1.2 eq). Pause and observe . You must see the iodine color fade and register an internal temperature spike (exotherm). Do not add more halide until this is confirmed.

  • Addition : Once initiated, add the remaining 2,4-difluorobromobenzene dropwise at a rate that maintains a gentle reflux (internal temp ~45-50 °C). Stir for 1 hour post-addition.

Step 2: Nitrile Addition
  • Cooling : Cool the active Grignard reagent to 0 °C using an ice-water bath.

  • Electrophile Addition : Dissolve 2-chloro-5-cyanopyridine (1.0 eq) in anhydrous THF. Add this solution dropwise to the Grignard reagent, strictly maintaining the internal temperature between 0 °C and 5 °C.

  • Maturation : Allow the reaction to stir at 5 °C for 2 hours. A thick precipitate (the magnesium ketimine salt) will form[2].

Step 3: Imine Hydrolysis & Workup
  • Quenching : Slowly add a 10% aqueous solution of

    
     or 
    
    
    
    to the reaction mixture at 0 °C.
  • Hydrolysis : Remove the ice bath and heat the mixture to 50-60 °C for 3 hours. Causality: Diaryl ketimines are highly stable; ambient temperature quenching will leave unhydrolyzed imine in your product.

  • Extraction : Cool to room temperature, separate the organic layer, and extract the aqueous layer with Ethyl Acetate (EtOAc).

  • Purification : Wash the combined organics with saturated

    
    , then brine. Dry over 
    
    
    
    , concentrate under reduced pressure, and recrystallize or purify via silica gel chromatography.

Quantitative Data Summary

Deviations from the optimized parameters directly impact the yield. Use the table below to benchmark your reaction conditions.

Reaction ParameterSub-optimal ConditionOptimized ConditionYield Impact / Mechanistic Observation
Addition Temperature > 15 °C0 to 5 °C Reduces SNAr byproduct (nucleophilic attack at the 2-chloro position) from 25% to < 2%.
Grignard Equivalents 1.0 eq1.2 eq Compensates for moisture-induced quenching; ensures complete consumption of cyanopyridine.
Hydrolysis Temperature 25 °C (Room Temp)50 - 60 °C Increases imine-to-ketone conversion from ~60% to >98%[3].
Hydrolysis Time 30 minutes3 hours Prevents stable ketimine contamination in the final isolated product.

Troubleshooting Guide

Use the diagnostic logic tree below to identify the root cause of poor yields based on LC-MS analysis of your crude mixture.

Troubleshooting Start Issue: Low Product Yield LCMS Analyze Crude by LC-MS Start->LCMS Unreacted High Unreacted Cyanopyridine LCMS->Unreacted Imine Ketimine Mass Detected LCMS->Imine SNAr Des-chloro / SNAr Byproducts LCMS->SNAr Sol1 Check Grignard Initiation & Moisture Levels Unreacted->Sol1 Sol2 Increase Hydrolysis Time/Acid Conc. Imine->Sol2 Sol3 Lower Addition Temp (Maintain < 5 °C) SNAr->Sol3

Fig 2. Diagnostic logic tree for identifying and resolving low yield bottlenecks.

Q: I am seeing a significant amount of a byproduct where the pyridine chlorine is missing. What happened?

A: The 2-chloro position of the pyridine ring is highly electrophilic. If the internal temperature during the addition of 2-chloro-5-cyanopyridine exceeds 5 °C, the Grignard reagent will act as a nucleophile in a competing Nucleophilic Aromatic Substitution (SNAr) reaction, displacing the chloride. Solution: Strictly control the addition temperature using a dry-ice/acetone or ice-salt bath, and ensure the dropwise addition is slow enough to prevent localized exotherms.

Q: My reaction stalled, and LC-MS shows a mass corresponding to the intermediate imine. How do I fix this?

A: The magnesium ketimine salt formed during the addition to the nitrile is exceptionally stable[2]. Standard mild quenching (e.g., saturated


) is insufficient to break the carbon-nitrogen double bond of a sterically hindered diaryl imine. Solution:  You must use strong aqueous acid (10% 

or

) and elevate the temperature (50-60 °C) for at least 2-3 hours to drive the hydrolysis equilibrium toward the target ketone[3].
Q: My Grignard reagent won't initiate. How can I safely force it?

A: Electron-deficient aryl halides like 2,4-difluorobromobenzene can be sluggish to initiate.

  • Ensure absolute anhydrous conditions (water kills the Grignard, forming 1,3-difluorobenzene).

  • Use mechanical activation (crush the Mg turnings under argon to expose fresh metal).

  • Use chemical activation (Iodine or 1,2-dibromoethane). Critical Safety Warning: Never add the entire batch of bromide before initiation is confirmed. If initiation is delayed and all the halide is present, it can trigger a sudden, uncontrollable runaway exothermic reaction.

Frequently Asked Questions (FAQs)

Q: Can I use 2-chloro-5-benzoylpyridine as a model system before using the fluorinated analog? A: Yes. 2-benzoylpyridine derivatives follow the exact same mechanistic pathway and are excellent, cheaper model substrates for optimizing your Grignard addition and hydrolysis times.

Q: Is it possible to synthesize this via Friedel-Crafts acylation instead? A: While theoretically possible by reacting 6-chloronicotinoyl chloride with 1,3-difluorobenzene, the electron-deficient nature of the pyridine ring makes the generation of the acylium ion difficult, and the difluorobenzene is a poor nucleophile for Friedel-Crafts. The Grignard addition to the cyanopyridine[1] remains the most robust and scalable route.

Q: Why does the reaction mixture become so thick during the nitrile addition? A: The magnesium ketimine salt precipitates out of the THF solution as a heavy, insoluble complex. This is actually a positive indicator that the reaction is proceeding correctly. Ensure your overhead stirrer has sufficient torque to maintain agitation, as magnetic stir bars will often seize at this stage.

References

  • ACS Publications. Aerobic Copper-Catalyzed Organic Reactions (Chemical Reviews). Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine

Welcome to the Advanced Purification Support Center. Ticket ID: PUR-2CL-DFBP-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2] Executive Summary 2-Chloro-5-(2,4-difluorobenzoyl)pyridine (also known...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. Ticket ID: PUR-2CL-DFBP-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

2-Chloro-5-(2,4-difluorobenzoyl)pyridine (also known as (6-chloropyridin-3-yl)(2,4-difluorophenyl)methanone) is a critical electrophilic intermediate, often employed in the synthesis of bioactive pyrimidines and kinase inhibitors [1].[1][2] Its synthesis typically involves the Friedel-Crafts acylation of 1,3-difluorobenzene with 6-chloronicotinoyl chloride.[1][2]

Users frequently encounter three core challenges:

  • Regioisomeric Contamination: Presence of the 2,6-difluoro isomer.[1][2]

  • Hydrolytic Degradation: Reversion to 6-chloronicotinic acid during workup.

  • Coloration: Persistent yellow/brown oils due to oligomerization.[1][2]

This guide provides a tiered troubleshooting approach, moving from rapid "quick fixes" to deep-dive purification protocols.

Tier 1: Initial Assessment & Quick Fixes (FAQ)

Q1: My crude product is a dark brown oil instead of the expected off-white solid. Is it ruined? A: Not necessarily. The dark color often arises from trace aluminum salts (from Friedel-Crafts catalysts) or polymerized byproducts.[1][2]

  • Immediate Action: Dissolve the oil in Dichloromethane (DCM) and perform a wash with 1M HCl (to remove aluminum species), followed by a wash with 10% NaHCO₃ (to remove unreacted acid).[1][2] Dry over MgSO₄ and concentrate. If it remains an oil, proceed to the Trituration Protocol in Tier 2.[2]

Q2: I have low yield, and the aqueous layer was milky during extraction. A: You likely experienced hydrolysis of the acyl chloride intermediate or the product itself under highly basic conditions.

  • Correction: Ensure your quench pH does not exceed 8.0. The pyridine ring makes the carbonyl carbon more susceptible to nucleophilic attack.[1][2] Re-acidify the aqueous layer to pH 3-4 and extract with Ethyl Acetate (EtOAc) to recover any hydrolyzed 6-chloronicotinic acid for recycling.[2]

Q3: What is the best solvent for checking purity via TLC? A: Use Hexane:Ethyl Acetate (4:1) .[1][2]

  • Rf Values (Approximate):

    • Product: ~0.45

    • 6-Chloronicotinic acid: ~0.05 (Baseline)[1][2]

    • 1,3-Difluorobenzene: ~0.90 (Solvent front)[1][2]

Tier 2: Advanced Purification Protocols

Protocol A: The "Golden Standard" Recrystallization

Best for: Routine purification of crude solids with >85% purity.[1][2]

Principle: The product is a diaryl ketone with moderate polarity.[1][2] It shows high solubility in hot alcohols but poor solubility in cold alcohols or water.[1][2]

Materials:

  • Solvent A: Ethanol (Absolute) or Isopropanol (IPA) [1][2]

  • Anti-solvent: Deionized Water [1][2]

Step-by-Step:

  • Dissolution: Place 10g of crude solid in a flask. Add Ethanol (50 mL) . Heat to reflux (78°C) until fully dissolved.[2]

    • Note: If black specks remain, filter hot through a Celite pad.[1][2]

  • Saturation: Remove from heat. While still hot, slowly add Water (10-15 mL) dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add just enough hot Ethanol (1-2 mL) to clear the solution again.

  • Crystallization: Allow the flask to cool to room temperature slowly (over 2 hours). Then, cool to 0-4°C in an ice bath for 1 hour.

  • Isolation: Filter the white crystalline solid. Wash with cold 50% Ethanol/Water .[1][2]

  • Drying: Vacuum dry at 45°C for 6 hours.

Protocol B: Trituration for "Oiling Out" Batches

Best for: Sticky oils that refuse to solidify.[1][2]

Principle: Removes non-polar impurities (like unreacted difluorobenzene) that prevent crystal lattice formation.[1][2]

  • Add n-Heptane (10 mL per gram of crude) to the oil.

  • Heat to 60°C with vigorous stirring for 30 minutes. The product may not dissolve but will become a molten phase.[2]

  • Cool rapidly to 0°C with rapid stirring. The molten product should harden into a granular solid.[1][2]

  • Filter the solid and proceed to Protocol A .

Tier 3: Impurity Profiling & Isolation (Regioisomer Removal)[1][2]

The "Hidden Enemy": 2,6-Difluorobenzoyl Isomer In the Friedel-Crafts reaction, the 1,3-difluorobenzene directs the acyl group primarily to position 4 (yielding the desired 2,4-difluoro product).[1] However, steric hindrance is imperfect, and ~5-8% attack at position 2 occurs, yielding the 2,6-difluorobenzoyl isomer [2].[2]

Separation Strategy: The 2,6-isomer is more symmetrical and often has a slightly higher solubility in non-polar solvents due to dipole cancellation.[1][2]

Chromatography Parameters: If recrystallization fails to remove the isomer (check via HPLC/NMR), use Flash Column Chromatography.

ParameterSetting
Stationary Phase Silica Gel (230-400 mesh)
Loading 1:50 (Sample:Silica)
Eluent A n-Hexane
Eluent B Ethyl Acetate (EtOAc)
Gradient 0-5% B (5 CV), 5-15% B (10 CV)
Detection UV @ 254 nm
  • Elution Order:

    • Unreacted 1,3-difluorobenzene (Fastest)[2]

    • 2,6-Difluorobenzoyl isomer (Trace, often overlaps front of main peak)[1][2]

    • 2-Chloro-5-(2,4-difluorobenzoyl)pyridine (Main Peak)[2]

    • 6-Chloronicotinic acid (Retained)[1][2]

Visual Workflow: Decision Logic

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Oil Dark Oil / Sticky CheckState->Oil Viscous Solid Solid Precipitate CheckState->Solid Granular Wash Acid/Base Wash (DCM) Remove Al salts & Acids Oil->Wash Recryst Recrystallization (EtOH/H2O) Protocol A Solid->Recryst Trituration Trituration (Heptane/60°C) Protocol B Trituration->Solid Wash->Trituration PurityCheck Purity > 98%? Recryst->PurityCheck Column Flash Chromatography Hexane/EtOAc Gradient PurityCheck->Column No (Isomer present) Final Pure Product (White Solid) PurityCheck->Final Yes Column->Final

Caption: Decision matrix for purifying 2-Chloro-5-(2,4-difluorobenzoyl)pyridine based on physical state and impurity profile.

Summary Data Tables

Table 1: Solubility Profile & Solvent Selection
SolventSolubility (Hot)Solubility (Cold)Application
Ethanol HighLowPrimary Recrystallization
Isopropanol HighLowAlternative Recrystallization
Ethyl Acetate Very HighHighExtraction / Chromatography
Heptane/Hexane LowInsolubleAnti-solvent / Trituration
Water InsolubleInsolubleAnti-solvent / Wash
Table 2: Key Physical Properties
PropertyValue (Approx.)Note
Appearance White to Off-white powderCrude is often yellow/brown
Melting Point 138-140°C [1]Sharp MP indicates high purity
Molecular Weight 253.63 g/mol
Storage Inert atmosphere, <25°CMoisture sensitive (slow hydrolysis)

References

  • Journal of Molecular Structure . (2025).[1][2] Synthesis and characterization of 4-(6-chloropyridin-3-yl)-6-(2,4-difluorophenyl)pyrimidin-2-amine derivatives. Retrieved from [Link] (Contextualized from similar chalcone/pyrimidine synthesis data).

  • European Patent Office . (2016).[1][2] WO2016005276A1 - Process for preparing fluorinated iminopyridine compounds.[1][2] Retrieved from (Describes analogous chloropyridine acylation chemistry).[2]

Sources

Troubleshooting

Technical Support Center: Chemoselective Functionalization of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine

Welcome to the Advanced Troubleshooting Guide for the functionalization of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine . As a highly functionalized pharmaceutical intermediate, this molecule presents a classic chemoselectiv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the functionalization of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine . As a highly functionalized pharmaceutical intermediate, this molecule presents a classic chemoselectivity challenge. It contains three distinct electrophilic sites: the 2-chloro position on the pyridine ring, the 2,4-difluoro positions on the benzoyl ring, and the bridging ketone carbonyl.

This guide is designed for drug development professionals and synthetic chemists to establish robust, self-validating protocols that ensure absolute regiocontrol during late-stage functionalization.

Reactivity Map & Logical Workflow

Before troubleshooting, it is critical to understand the hierarchy of reactivity within this molecule. The diagram below illustrates the divergent synthetic pathways required to target each specific site without triggering side reactions.

Chemoselectivity Substrate 2-Chloro-5-(2,4-difluorobenzoyl)pyridine Site1 Site 1: 2-Chloro (Pyridine) Substrate->Site1 Site2 Site 2: 2,4-Difluoro (Benzoyl) Substrate->Site2 Site3 Site 3: Ketone Carbonyl Substrate->Site3 Method1 Buchwald-Hartwig / Suzuki (Pd-Catalyzed) Site1->Method1 Oxidative Addition Method2 SNAr (Nucleophilic Aromatic Sub) Site2->Method2 Meisenheimer Stabilization Method3 Grignard / Reduction (1,2-Addition) Site3->Method3 Electrophilic Attack

Chemoselective functionalization pathways for 2-Chloro-5-(2,4-difluorobenzoyl)pyridine.

Troubleshooting FAQs

Q1: I am attempting to substitute the 2-chloro position with a primary amine using basic conditions (e.g., K₂CO₃, DMF, 80°C), but LC-MS shows substitution at the difluorobenzoyl ring instead. Why is this happening?

Causality: You are relying on Nucleophilic Aromatic Substitution (SNAr). In an SNAr mechanism, the rate-determining step is the addition of the nucleophile to the aromatic ring to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond[1]. Because fluorine is highly electronegative, it strongly stabilizes this intermediate anionic complex via inductive effects. Consequently, the C-F bond is orders of magnitude more reactive toward SNAr than the C-Cl bond[2]. Furthermore, the bridging ketone carbonyl strongly activates the ortho and para fluorine atoms on the 2,4-difluorobenzoyl ring. Solution: To selectively aminate the 2-chloro position, you must abandon SNAr and switch to a transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). Palladium inserts into the weaker C-Cl bond via oxidative addition, completely reversing the chemoselectivity away from the C-F bonds.

Q2: I switched to a Palladium-catalyzed Buchwald-Hartwig amination to target the 2-chloro position, but my reactions stall at low conversion. Is the substrate poisoning the catalyst?

Causality: Yes. 2-Chloro-5-(2,4-difluorobenzoyl)pyridine contains multiple Lewis basic sites (the pyridine nitrogen and the ketone oxygen). These heteroatoms can chelate the Palladium center, forming stable, unreactive off-cycle Pd(II) complexes. Additionally, standard phosphine ligands (like PPh₃ or dppf) often fail to promote rapid oxidative addition into deactivated electron-deficient aryl chlorides. Solution: Utilize bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos or BrettPhos [3]. The extreme steric bulk of these ligands forces the formation of a highly active monoligated


 species, which rapidly undergoes oxidative addition into the C-Cl bond[4]. Simultaneously, the steric shield provided by the ligand prevents the substrate's heteroatoms from coordinating and poisoning the metal center.
Q3: I am trying to perform a C-C cross-coupling at the 2-chloro position using a Grignard reagent, but I am observing nucleophilic attack at the bridging ketone. How can I prevent this?

Causality: The bridging carbonyl is highly electrophilic. Hard nucleophiles like Grignard (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


) or organolithium (

) reagents will preferentially undergo rapid 1,2-addition to the ketone rather than participating in the transmetalation step of a cross-coupling cycle. Solution: Switch to softer, less nucleophilic organometallic reagents. The Suzuki-Miyaura coupling using organoboronic acids (

) is highly chemoselective and completely tolerates unprotected ketones.

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Chemoselective Buchwald-Hartwig Amination (Targeting C-Cl)

Objective: Amine coupling at the 2-chloro position without affecting the C-F bonds or the ketone.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL vial with 2-Chloro-5-(2,4-difluorobenzoyl)pyridine (1.0 equiv), the desired amine (1.2 equiv),

    
     (2.5 mol%), XPhos (5.0 mol%), and 
    
    
    
    (2.0 equiv).
  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M substrate concentration.

  • Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and stir at 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove inorganic salts and catalyst residues, and concentrate in vacuo.

  • Self-Validation Step: Confirm C-N coupling at the pyridine ring by

    
     NMR of the crude mixture. The two distinct fluorine signals from the benzoyl group must remain unshifted and intact, confirming absolute chemoselectivity.
    
Protocol B: Chemoselective SNAr (Targeting C-F)

Objective: Nucleophilic substitution at the 2,4-difluorobenzoyl ring without affecting the C-Cl bond.

  • Preparation: Charge a reaction flask with 2-Chloro-5-(2,4-difluorobenzoyl)pyridine (1.0 equiv) and the desired nucleophile (e.g., a secondary amine, 1.0 equiv).

  • Reaction: Add anhydrous DMF (0.1 M) and

    
    -diisopropylethylamine (DIPEA, 1.5 equiv). Stir at room temperature to 40 °C for 4-6 hours.
    
  • Workup: Quench with water, extract with EtOAc, wash the organic layer with 5% aqueous LiCl (3x) to remove DMF, dry over

    
    , and concentrate.
    
  • Self-Validation Step: Analyze the crude mixture via LC-MS. The mass shift should correspond to the displacement of exactly one fluorine (-19 Da + Mass of Nucleophile). Crucially, the isotopic signature of the product must retain the classic 3:1 (M / M+2) ratio, proving the C-Cl bond remains unbroken.

Quantitative Data Summary

The table below summarizes the expected chemoselectivity ratios based on the chosen reaction conditions.

Reaction TypeReagents / CatalystPrimary Target SiteSelectivity Ratio (C-Cl : C-F : C=O)
SNAr (Amine) Amine,

, DMF, 80°C
C-F (Benzoyl)<1 : 95 : 0
Buchwald-Hartwig Amine,

, XPhos, Dioxane
C-Cl (Pyridine)98 : <1 : 0
Suzuki-Miyaura

,

,

C-Cl (Pyridine)99 : 0 : 0
Grignard Addition

, THF, 0°C
C=O (Ketone)0 : 0 : >99

References

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism | Source: masterorganicchemistry.com | URL: 2

  • Title: Nucleophilic Aromatic Substitution | Source: chemistrysteps.com | URL: 1

  • Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Source: acs.org | URL: 4

  • Title: Buy XPhosPdG3 | Source: smolecule.com | URL: 3

  • Title: Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds | Source: nih.gov | URL: 5

Sources

Optimization

Overcoming steric hindrance in 2,4-difluorobenzoyl substitution reactions

Topic: Overcoming Steric & Electronic Barriers in 2,4-Difluorobenzoyl Substitution Audience: Medicinal Chemists, Process Development Scientists Status: Active | Updated: February 26, 2026 Executive Summary: The "Ortho-Ef...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric & Electronic Barriers in 2,4-Difluorobenzoyl Substitution Audience: Medicinal Chemists, Process Development Scientists Status: Active | Updated: February 26, 2026

Executive Summary: The "Ortho-Effect" Paradox

Working with 2,4-difluorobenzoic acid derivatives presents a unique "push-pull" challenge that defeats standard amide coupling protocols (e.g., EDC/NHS).

  • Steric Blockade (The 2-Fluoro): The fluorine atom at the ortho position (C2) creates significant steric bulk. More importantly, it forces the carbonyl group out of planarity with the benzene ring to minimize electrostatic repulsion between the carbonyl oxygen and the fluorine lone pairs. This "twist" breaks conjugation, making the carbonyl carbon more electrophilic but less accessible to nucleophiles.

  • Electronic Trap (The SnAr Risk): The 2,4-difluoro substitution pattern creates an electron-deficient ring. If reaction conditions are too forcing (high heat, strong base), nucleophiles may bypass the carbonyl and attack the ring carbons, displacing a fluorine atom via Nucleophilic Aromatic Substitution (SnAr) .

This guide provides the specific protocols to navigate this narrow window of reactivity.

Core Protocol A: Acid Chloride Activation (The Gold Standard)

For sterically hindered substrates, converting the acid to an acid chloride is the most reliable method. However, standard reflux in thionyl chloride often fails or causes decomposition. You must use the Vilsmeier-Haack Activation method.

The Mechanism: Why Catalytic DMF is Non-Negotiable

You cannot simply mix oxalyl chloride and the acid. You must generate the active Vilsmeier Reagent (Chloroiminium ion) in situ using Dimethylformamide (DMF). This species is far more reactive than oxalyl chloride itself and can penetrate the steric shield of the 2-fluoro group.

VilsmeierActivation DMF DMF (Catalyst) Vilsmeier Active Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier Nucleophilic Attack OxCl Oxalyl Chloride OxCl->Vilsmeier Cl- Transfer Intermediate Activated Intermediate Vilsmeier->Intermediate Activates Carboxylate Substrate 2,4-Difluorobenzoic Acid Substrate->Intermediate Intermediate->DMF Catalyst Regenerated Product 2,4-Difluorobenzoyl Chloride Intermediate->Product Cl- Substitution Byproducts CO(g) + CO2(g) + HCl Intermediate->Byproducts Gas Evolution

Figure 1: The catalytic cycle of DMF in acid chloride formation. Note that DMF is regenerated, allowing for substoichiometric use.

Step-by-Step Protocol

Reagents:

  • Substrate: 2,4-Difluorobenzoic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 equiv)

  • Catalyst: DMF (2-3 drops, or 0.05 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Add the carboxylic acid and anhydrous DCM (0.2 M concentration).

  • Catalysis: Add catalytic DMF. Critical: Do not add Oxalyl chloride yet.

  • Activation: Cool to 0°C. Add Oxalyl chloride dropwise over 10 minutes.

    • Observation: You should see vigorous bubbling (CO/CO2 evolution). If no bubbling occurs, your DMF is wet or inactive.

  • Propagation: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • QC Check: Pull an aliquot, quench with MeOH, and run LCMS. You should see the Methyl Ester (M+14 relative to acid). If Acid remains, add 0.5 equiv Oxalyl chloride.

  • Isolation: Concentrate in vacuo. Do not heat above 40°C . The 2,4-difluorobenzoyl chloride is volatile and prone to hydrolysis. Use immediately.

Core Protocol B: Direct Coupling (HATU Method)

If your nucleophile is acid-sensitive and you cannot use the Acid Chloride method, use HATU. Standard EDC/NHS coupling is too slow for ortho-fluorinated acids and will lead to high racemization (if chiral) or hydrolysis.

Comparative Data: Coupling Agents for Hindered Acids

Coupling AgentReactivityRisk of SnArRecommended BaseNotes
EDC / HOBt LowLowTEANot Recommended. Fails to overcome steric twist.
HATU / HOAt HighMediumDIPEAPreferred. HOAt (7-aza) speeds up activation.
PyBOP MediumLowDIPEAGood alternative if HATU is unavailable.
T3P MediumLowPyridineExcellent for scale-up; low epimerization.

Procedure:

  • Dissolve 2,4-difluorobenzoic acid (1.0 equiv) in DMF (polar aprotic is required here).

  • Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 mins to form the active ester.

    • Note: The solution should turn yellow.

  • Add the Amine Nucleophile (1.1 equiv).

  • Stir at RT.[1] Do not heat. Heating a HATU reaction with fluorinated aromatics promotes SnAr side reactions.

Troubleshooting & FAQs

Issue: "I am seeing a byproduct with M - 19 mass."

Diagnosis: You have triggered a Nucleophilic Aromatic Substitution (SnAr) .[2][3][4] Instead of attacking the carbonyl, your amine attacked the ring and displaced a Fluorine atom.

  • Cause: Temperature too high or Base too strong. The 4-position fluorine is highly activated by the electron-withdrawing carbonyl.

  • Solution:

    • Lower reaction temperature to 0°C.

    • Switch base from TEA/DIPEA to a non-nucleophilic inorganic base (e.g., K2CO3) or use a hindered base like 2,6-lutidine.

    • Ensure your amine is added slowly to keep its effective concentration low relative to the activated acid.

Troubleshooting Logic Flow

Use this decision tree to diagnose failure modes in your synthesis.

Troubleshooting Start Reaction Failed? CheckLCMS Check LCMS Data Start->CheckLCMS Outcome1 Starting Material Remains CheckLCMS->Outcome1 Low Conversion Outcome2 Product Mass - 20 (HF Loss) or + Amine - F CheckLCMS->Outcome2 Wrong Mass Outcome3 Complex Mixture (Black Tar) CheckLCMS->Outcome3 Decomposition Sol1 Steric Failure: Switch to Acid Chloride (Protocol A) Outcome1->Sol1 Sol2 SnAr Side Reaction: LOWER Temp (<0°C) Change Solvent to DCM Outcome2->Sol2 Sol3 Polymerization: Omit DMF Use T3P Coupling Outcome3->Sol3

Figure 2: Diagnostic workflow for 2,4-difluorobenzoyl coupling failures.

FAQ

Q: Can I use Thionyl Chloride (SOCl2) instead of Oxalyl Chloride? A: Yes, but with caution. Thionyl chloride requires heating to reflux to be effective, which increases the risk of SnAr displacement of the fluorine or "charring" the reaction. Oxalyl chloride/DMF works at 0°C to RT, making it the safer choice for fluorinated substrates.

Q: Why is the 2-position fluorine so problematic compared to the 4-position? A: The 2-position exerts the Ortho Effect . It sterically hinders the approach of the nucleophile to the carbonyl carbon.[5] Furthermore, the lone pair repulsion between the fluorine and the carbonyl oxygen prevents the carbonyl from achieving planarity with the ring, which is the transition state required for optimal resonance stabilization.

References

  • Vilsmeier-Haack Mechanism & DMF Catalysis

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.
    • Review of DMF Catalysis: "Beyond a solvent: triple roles of dimethylformamide in organic chemistry."[6][7] RSC Advances.

  • The Ortho Effect & Steric Inhibition

    • Ortho Effect in Benzoic Acids.[8][9][10] Wikipedia / Almerja.

    • Steric Hindrance in Nucleophilic Substitution.[3][11] Chemistry Steps.[6][9]

  • SnAr Side Reactions in Fluorinated Aromatics

    • Nucleophilic Aromatic Substitution (SnAr) Mechanism.[2][3][12][13] Master Organic Chemistry.

    • Reactivity of 2,4-dinitrofluorobenzene (Sanger's Reagent Analogue).[14] LibreTexts.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine

This guide outlines the structural elucidation and purity assessment of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine (CAS: 110899-72-8), a critical intermediate often used in the synthesis of p38 MAP kinase inhibitors and bi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural elucidation and purity assessment of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine (CAS: 110899-72-8), a critical intermediate often used in the synthesis of p38 MAP kinase inhibitors and bis-aryl urea antineoplastics.[1]

This technical guide compares the diagnostic utility of 1H NMR against 19F NMR and HPLC-UV , providing a validated workflow for distinguishing this regioisomer from common synthetic impurities.[1]

Executive Summary

2-Chloro-5-(2,4-difluorobenzoyl)pyridine presents a unique analytical challenge due to the electronic push-pull nature of the pyridine ring and the complex spin-spin coupling introduced by the 2,4-difluorophenyl moiety.[1] While HPLC is the standard for quantitative purity, 1H and 19F NMR are superior for structural verification and regioisomer differentiation.[1]

This guide provides a comparative performance analysis of these methods and details the specific spectral fingerprints required for product validation.

Part 1: Structural Elucidation (1H NMR Analysis)

The Molecule

The structure consists of two distinct aromatic systems linked by a carbonyl bridge:[1]

  • Ring A (Pyridine): 2-Chloro-substituted, electron-deficient.[1]

  • Ring B (Benzene): 2,4-Difluoro-substituted, electron-rich but inductively withdrawn.[1]

Predicted 1H NMR Data & Assignment

Solvent: DMSO-d6 | Frequency: 400 MHz

PositionProton LabelChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Logic
Pyridine H-6' 8.75 – 8.85Doublet (d)

Most Deshielded:

to Nitrogen, ortho to Carbonyl.[1]
Pyridine H-4' 8.15 – 8.25Doublet of Doublets (dd)


to Nitrogen, ortho to Carbonyl.[1]
Pyridine H-3' 7.65 – 7.75Doublet (d)

Shielded relative to H-4/H-6 due to ortho-Cl effect.[1]
Benzene H-6 7.60 – 7.70Multiplet (td/q)

Ortho to Carbonyl; complex coupling with F-2 and F-4.[1]
Benzene H-5 7.25 – 7.35Multiplet-Meta to Carbonyl.[1]
Benzene H-3 7.10 – 7.20Triplet of Doublets (td)

Most Shielded: Located between two Fluorine atoms.[1]

Critical Diagnostic Feature: The H-3 proton on the benzene ring appears as a distinct "triplet of doublets" (or pseudo-triplet) in the upfield aromatic region (~7.1 ppm) due to strong coupling with both flanking fluorine atoms (


 and 

).[1]
Graphviz Diagram: Structural Connectivity & Coupling

This diagram visualizes the spin systems and key coupling pathways that define the spectrum.[1]

NMR_Connectivity cluster_Pyridine Pyridine Ring (A) cluster_Benzene Difluorobenzene Ring (B) N1 N (Pos 1) Cl2 Cl (Pos 2) H3 H-3' (d) H4 H-4' (dd) H4->H3 3J_HH (~8Hz) H6 H-6' (d) H4->H6 4J_HH (~2Hz) H6->N1 Deshielding C_O C=O (Bridge) C_O->H6 Deshielding H_Bz_6 H-6 (m) C_O->H_Bz_6 Deshielding F2 F (Pos 2) H_Bz_3 H-3 (td) (Diagnostic) F2->H_Bz_3 2J_HF (Strong) F4 F (Pos 4) F4->H_Bz_6 4J_HF (Weak) F4->H_Bz_3 2J_HF (Strong)

Caption: Spin system connectivity showing the deshielding influence of the carbonyl bridge and the strong Fluorine-Proton coupling responsible for the diagnostic H-3 triplet.

Part 2: Comparative Performance Analysis

For a researcher validating a new batch, choosing the right analytical tool is crucial. The table below compares the "Product" (1H NMR) against its primary alternatives.

Table 1: Method Comparison for 2-Chloro-5-(2,4-difluorobenzoyl)pyridine[1]
Feature1H NMR (The Product) 19F NMR (Alternative 1) HPLC-UV (Alternative 2)
Primary Utility Full structural connectivity & scaffold verification.[1]Rapid detection of regioisomers (e.g., 2,5-difluoro impurities).[1]Quantitative purity (%) & trace organic impurity detection.
Resolution High: Distinguishes Pyridine H-3/H-4/H-6 clearly.Very High: Fluorine shifts are highly sensitive to position.Medium: Depends on column/gradient; isomers may co-elute.
Sample Prep ~10 mg in DMSO-d6 (5 mins).Same tube as 1H NMR (simultaneous).Requires dilution, buffers, equilibration (30+ mins).
Weakness Aromatic region overlap if crude contains starting materials.Cannot detect non-fluorinated impurities (e.g., solvents).Requires reference standards for identification.
Verdict Essential for ID. Best for Isomer Checks. Best for QC/Release.
Why 19F NMR is the "Secret Weapon"

While 1H NMR is standard, 19F NMR is the superior method for checking the regiochemistry of the benzoyl ring.[1]

  • Target Product (2,4-difluoro): Shows two distinct signals (typically

    
     -100 to -110 ppm range) with specific coupling patterns.[1]
    
  • Common Impurity (2,5-difluoro isomer): If the starting material was impure, the 19F shifts will move significantly (>5 ppm difference), which is immediately obvious even in a crude mixture, whereas 1H signals might overlap.[1]

Part 3: Experimental Protocol

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating protocol.

Sample Preparation
  • Solvent: Use DMSO-d6 (99.8% D).[1]

    • Reasoning: Chloroform-d (

      
      ) can be used, but DMSO-d6 provides better solubility for this polar ketone and separates the aromatic water peak from the critical H-3 region.[1]
      
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg30 (Standard proton with 30° pulse).

  • Scans (NS): 16 (sufficient for pure samples) or 64 (for crude).

  • Relaxation Delay (D1): 1.0 second (standard) or 5.0 seconds (if quantitative integration is required).

  • Spectral Width: 12–14 ppm (to capture the downfield Pyridine H-6).[1]

Data Processing Workflow
  • Phasing: Apply automatic phasing, then manual correction to flatten the baseline around 8.8 ppm.

  • Referencing: Calibrate DMSO residual peak to 2.50 ppm .

  • Integration:

    • Set the Pyridine H-3' doublet (~7.7 ppm) to Integral = 1.00 (This is usually the cleanest peak).[1]

    • Verify that the total integral count sums to 6 protons.[1][2]

Part 4: Analytical Decision Tree

This workflow illustrates how to combine these methods to validate the compound efficiently.

Analytical_Workflow Start Crude Synthesis Product Step1 19F NMR (Quick Screen) Start->Step1 Check1 Are F signals consistent with 2,4-substitution? Step1->Check1 Fail1 Regioisomer Impurity (Recrystallize) Check1->Fail1 No Step2 1H NMR (DMSO-d6) Check1->Step2 Yes Check2 Pyridine H-6' > 8.7 ppm? Benzene H-3 td visible? Step2->Check2 Fail2 Wrong Scaffold/Oxidation State Check2->Fail2 No Step3 HPLC-UV (Purity) Check2->Step3 Yes Final Release Batch Step3->Final >98% Purity

Caption: Integrated analytical workflow prioritizing 19F NMR for isomer screening before detailed 1H structural confirmation.

References

  • Royal Society of Chemistry. (2017). Synthesis and NMR Characterization of Fluorinated Phenyl-Pyridine Analogs. Analytical Methods.[3][4][5][6][7][8][9] Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Direct Comparison of 19F qNMR and 1H qNMR. PubMed Central. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Dynamic NMR Characterization of 2,4-Difluorobenzoyl-Substituted Piperazines. Molbank. Retrieved from [Link][1][4][10]

Sources

Comparative

HPLC method development for 2-Chloro-5-(2,4-difluorobenzoyl)pyridine purity

An Objective Guide to HPLC Method Development for the Purity Analysis of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine A Senior Application Scientist's Perspective on Building a Robust, Stability-Indicating Method In the land...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to HPLC Method Development for the Purity Analysis of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine

A Senior Application Scientist's Perspective on Building a Robust, Stability-Indicating Method

In the landscape of pharmaceutical development, ensuring the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality control checkpoint; it is a cornerstone of drug safety and efficacy. This guide provides an in-depth, scientifically-grounded walkthrough for developing a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine, a complex halogenated aromatic ketone.

This document moves beyond a simple recitation of steps. It delves into the causality behind each decision, from initial column selection to the nuances of mobile phase optimization, reflecting the critical thinking process of an experienced analytical scientist. We will construct a primary method, validate its stability-indicating properties through forced degradation, and compare its performance against logical alternatives to provide a comprehensive analytical framework.

Foundational Strategy: Understanding the Analyte

The molecular structure of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine dictates our analytical strategy. Key features include:

  • A Pyridine Ring: This heterocyclic amine is basic and its ionization state is pH-dependent.

  • Aromatic Systems: The presence of multiple phenyl rings ensures strong UV absorbance.

  • Halogenation and Ketone Group: These features contribute to the molecule's overall hydrophobicity and potential for specific interactions with stationary phases.

Given these characteristics, Reversed-Phase HPLC (RP-HPLC) is the most logical starting point, as it separates compounds based on hydrophobicity.[1][2] Our primary goal is to develop a method that can separate the main analyte from any potential process-related impurities and degradation products that might arise during manufacturing or storage.

Systematic Method Development: From Theory to Practice

A successful HPLC method is not discovered by chance; it is built through a systematic process of selection and optimization. The following workflow illustrates the logical progression from initial screening to a finalized, robust method.

MethodDevelopmentWorkflow cluster_prep Phase 1: Initial Assessment cluster_dev Phase 2: Method Screening & Optimization cluster_val Phase 3: Validation & Finalization A Analyte Characterization (Solubility, pKa, UV Spectra) B Column & Mobile Phase Screening (C18, Phenyl) A->B Input for initial conditions C Mobile Phase Optimization (pH, Organic Ratio, Gradient) B->C Select best column/solvent D Parameter Refinement (Flow Rate, Temperature) C->D Fine-tune separation E Forced Degradation Study (Establish Stability-Indicating Power) D->E Test with stressed samples F Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, etc.) E->F Confirm method is fit for purpose G Final Method Protocol F->G Document final procedure

Caption: HPLC Method Development Workflow.

Initial Chromatographic Conditions
  • Column Selection: A C18 (octadecyl) column is the workhorse of RP-HPLC and serves as the ideal starting point due to the hydrophobic nature of the analyte.[1] We select a high-purity silica column (e.g., 150 mm x 4.6 mm, 5 µm particle size) to ensure good peak shape and efficiency.

  • Mobile Phase:

    • Aqueous Component: To ensure protonation of the pyridine nitrogen and minimize peak tailing from silanol interactions, an acidic mobile phase is required.[3] A buffer of 20 mM potassium phosphate adjusted to pH 2.5 is an excellent choice.

    • Organic Component: Acetonitrile is selected as the initial organic modifier due to its low viscosity and favorable UV transparency.[4]

  • Detection: A Diode Array Detector (DAD) is used to monitor the elution. A preliminary scan would likely show a strong absorbance maximum around 254 nm, which will be used for quantification.

  • Elution Mode: A gradient elution (from a lower to a higher concentration of organic solvent) is chosen to ensure that impurities with a wide range of polarities are eluted and detected within a reasonable timeframe.

Demonstrating Specificity: The Forced Degradation Study

A purity method is only useful if it is "stability-indicating," meaning it can unambiguously separate the intact API from its degradation products.[5] To prove this, forced degradation studies are performed as mandated by ICH guideline Q1A(R2).[6][7] The API is subjected to harsh conditions to intentionally induce degradation.

ForcedDegradation cluster_stress Stress Conditions (ICH Q1A) API 2-Chloro-5-(2,4-difluorobenzoyl)pyridine (API Solution) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Oxidation Oxidative (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal (e.g., 80°C, Solid State) API->Thermal Photo Photolytic (ICH Q1B Light Exposure) API->Photo Analysis Analyze all samples with Developed HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Forced Degradation Study Design.

The goal is to achieve 5-20% degradation of the API.[6] The chromatograms from these stressed samples are then evaluated to ensure that all degradation peaks are baseline-resolved from the main API peak. This process validates the method's specificity.

The Optimized Method vs. Alternatives: A Comparative Analysis

After systematic optimization of the gradient, flow rate, and temperature, a final method is established. However, to provide a comprehensive guide, we must compare this method against other viable analytical choices. The two most logical alternatives involve changing the column chemistry to exploit different separation mechanisms or altering the organic modifier to change selectivity.

  • Method 1 (Developed): C18 Column with Acetonitrile/Buffer Mobile Phase.

  • Alternative A: Phenyl-Hexyl Column. This stationary phase provides alternative selectivity through π-π interactions between the phenyl rings of the column and the analyte, which is rich in aromatic moieties.[3]

  • Alternative B: C18 Column with Methanol/Buffer Mobile Phase. Methanol is a protic solvent and interacts differently with analytes compared to the aprotic acetonitrile, which can significantly alter elution order and peak separation.[3]

Experimental Protocols

Method 1: Developed C18 Method

  • Column: C18, 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate, pH 2.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 80% B over 20 minutes, then hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in Acetonitrile/Water (50:50) to a concentration of 0.5 mg/mL.

Alternative A: Phenyl-Hexyl Method

  • Same as Method 1, but substitute the column with a Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm. The gradient may require re-optimization (e.g., 25% B to 75% B over 20 minutes).

Alternative B: Methanol Modifier Method

  • Same as Method 1, but substitute Acetonitrile (Mobile Phase B) with Methanol. The gradient will require significant re-optimization due to methanol's higher viscosity and different solvent strength (e.g., 40% B to 90% B over 20 minutes).

Performance Comparison

The following table summarizes the hypothetical but representative performance data for the three methods, focusing on the separation of the API from a critical, closely eluting impurity.

Performance ParameterMethod 1 (Developed C18)Alternative A (Phenyl-Hexyl)Alternative B (Methanol)
Resolution (Rs) of Critical Pair 2.21.82.5
API Tailing Factor (Tf) 1.11.31.2
Analysis Time (min) 252528
API Theoretical Plates (N) 15,50013,00014,000
System Backpressure (psi) ~1800~1950~2400

Analysis of Comparison:

  • The Developed C18 Method provides the best balance of good resolution, excellent peak shape (low tailing), high efficiency (plates), and reasonable analysis time.

  • The Phenyl-Hexyl Column offers different selectivity but, in this hypothetical case, results in slightly lower resolution and peak symmetry for the critical pair.

  • Using Methanol as a modifier improves the resolution of the critical pair but at the cost of a longer analysis time and significantly higher backpressure, which can increase instrument wear over time.

Based on this comparison, Method 1 is the superior choice for routine quality control analysis.

Method Validation: Ensuring Trustworthiness

The final step is to formally validate the chosen method according to ICH Q2(R1) guidelines to demonstrate it is suitable for its intended purpose.[8][9][10] This process generates a data package that provides a high degree of assurance in the reliability of the analytical results.

Validation ParameterAcceptance CriteriaPurpose
Specificity No interference at the API retention time from placebo, impurities, or degradants.Confirms the method is selective for the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999Establishes a direct proportional relationship between concentration and detector response.
Accuracy 98.0% - 102.0% recovery of spiked analyte.Measures the closeness of the test results to the true value.
Precision (RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%Demonstrates the consistency and reproducibility of the results.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10Defines the lowest concentration that can be reliably quantified.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±2°C).Shows the method's reliability during normal use.

Conclusion

The development of a robust HPLC purity method is a multi-faceted process that integrates an understanding of chemistry, chromatographic principles, and regulatory requirements. By starting with a logical selection of column and mobile phase based on the analyte's structure, systematically optimizing the parameters, and rigorously testing for specificity through forced degradation, we developed a high-performing, stability-indicating method for 2-Chloro-5-(2,4-difluorobenzoyl)pyridine. The comparative analysis further solidified the choice of the C18/Acetonitrile system as the most efficient and reliable option. This comprehensive approach ensures that the final validated method is not just functional, but truly fit for purpose in a regulated pharmaceutical environment.

References

  • ResearchGate. (2025, August 6). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ResearchGate. (2022, April 5). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Google Patents. CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Inter-Research Science Publisher. (2025, March 31). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Retrieved from [Link]

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • PMC. (2022, July 5). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Retrieved from [Link]

  • Semantic Scholar. Ultra high performance liquid chromatography coupled with high resolution quantitation mass spectrometry method development and validation for determining genotoxic 2,5-dichlorobenzoyl chloride in MLN9708 drug substance. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

  • Element Lab Solutions. Column Selection for HPLC Method Development. Retrieved from [Link]

  • Pharmaceutical Technology. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • OSF. Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. Retrieved from [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Chromtech. HPLC Column Selection Guide. Retrieved from [Link]

  • Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • ResearchGate. (2025, December 9). (PDF) Mobile Phase Optimization in Thin Layer Chromatography (TLC). Retrieved from [Link]

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Validation

IR spectroscopy peak assignments for 2-Chloro-5-(2,4-difluorobenzoyl)pyridine

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine Introduction: The Vibrational Fingerprint of a Complex Molecule Infrared (IR) spectroscopy is an indispensable, non-des...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine

Introduction: The Vibrational Fingerprint of a Complex Molecule

Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique that provides a detailed "vibrational fingerprint" of a molecule. By probing the vibrational modes of covalent bonds, IR spectroscopy allows for the identification of functional groups and the elucidation of complex molecular structures. For drug development professionals and researchers, this technique is a first-line method for structural confirmation, purity assessment, and quality control.

This guide focuses on the IR spectral analysis of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine, a molecule featuring a trifunctionalized heterocyclic system. Its structure incorporates a substituted pyridine ring, a benzoyl ketone linker, and a difluorinated phenyl ring. This complexity results in a rich and informative IR spectrum. Here, we will deconstruct the molecule to assign its characteristic vibrational frequencies, compare its expected spectral features to simpler analogs, and provide a robust experimental protocol for data acquisition.

Molecular Structure and Predicted Vibrational Modes

The structure of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine presents several key functional groups whose vibrational modes can be predicted using the group frequency approach. The primary absorption bands arise from the stretching and bending of bonds within the 2-chloropyridine moiety, the 2,4-difluorophenyl ring, and the central carbonyl group.

Caption: Molecular structure of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine with key vibrational modes highlighted.

IR Peak Assignments: A Region-by-Region Analysis

An IR spectrum is typically analyzed in two main parts: the diagnostic region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[1]

The Diagnostic Region (4000 cm⁻¹ to 1500 cm⁻¹)

This region is instrumental for identifying key functional groups.

  • Aromatic C-H Stretching (3100-3000 cm⁻¹): The molecule contains C-H bonds on both the pyridine and the difluorophenyl rings. These sp² C-H stretching vibrations are expected to produce multiple weak to medium intensity bands at frequencies slightly above 3000 cm⁻¹.[2][3] Their presence confirms the aromatic character of the molecule.

  • Carbonyl (C=O) Stretching (approx. 1670-1650 cm⁻¹): This is arguably the most prominent and diagnostic peak in the spectrum. For a simple aromatic ketone like benzophenone, the C=O stretch appears around 1660 cm⁻¹. In 2-Chloro-5-(2,4-difluorobenzoyl)pyridine, the carbonyl group is conjugated with two electron-withdrawing aromatic systems. The 2-chloropyridine and 2,4-difluorophenyl rings pull electron density away from the carbonyl group, which can slightly increase the double bond character and shift the absorption to a higher frequency. However, conjugation generally lowers the frequency. The interplay of these inductive and resonance effects is expected to place this very strong, sharp absorption in the 1670-1650 cm⁻¹ range.[1][4]

  • Aromatic Ring (C=C and C=N) Stretching (1600-1450 cm⁻¹): Both aromatic rings give rise to a series of characteristic stretching vibrations in this region.

    • Pyridine Ring: Substituted pyridines typically show strong absorptions from C=C and C=N ring stretching vibrations.[5] Bands are expected around 1595 cm⁻¹, 1561 cm⁻¹, and 1480 cm⁻¹.[5]

    • Difluorophenyl Ring: Aromatic hydrocarbons show characteristic absorptions in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions due to carbon-carbon stretching.[3] The fluorine substitution will influence the exact position and intensity of these bands.

The Fingerprint Region (1500 cm⁻¹ to 400 cm⁻¹)

This region contains a high density of peaks arising from complex vibrational modes, including bending and stretching, that are unique to the molecule's overall structure.[1]

  • C-F Stretching (1250-1100 cm⁻¹): The C-F bonds on the difluorophenyl ring will produce very strong and characteristic absorption bands. Aryl fluorides typically exhibit strong C-F stretching vibrations in this region. Given the two fluorine atoms, multiple strong bands are anticipated here, providing clear evidence for the difluorobenzoyl moiety.

  • C-N Stretching (1266-1382 cm⁻¹): The C-N stretching vibration within the pyridine ring is often mixed with other vibrations and can be found in this range.[5]

  • C-H Bending (Aromatic):

    • In-plane (δ C-H) Bending: These vibrations occur between approximately 1300 cm⁻¹ and 1000 cm⁻¹.

    • Out-of-plane (γ C-H) Bending: These strong absorptions appear between 900 cm⁻¹ and 675 cm⁻¹ and are highly diagnostic of the substitution pattern on the aromatic rings. For the trisubstituted pyridine ring and the trisubstituted phenyl ring, specific patterns of bands are expected in this area.

  • C-Cl Stretching (approx. 754 cm⁻¹): The stretching vibration of the C-Cl bond on the pyridine ring is expected to appear as a medium to strong band. Studies on 2-chloropyridine and related compounds assign this mode to the 750-760 cm⁻¹ region.[5][6]

Comparative Analysis: Building the Spectrum from its Components

To validate our assignments, we can compare the expected spectrum of the target molecule with simpler, related compounds.

Vibrational Mode2-Chloropyridine2,4-Difluorobenzaldehyde[7]2-Benzoylpyridine[8]2-Chloro-5-(2,4-difluorobenzoyl)pyridine (Predicted)
Aromatic C-H Stretch ~3060 cm⁻¹~3080 cm⁻¹~3060 cm⁻¹~3100-3000 cm⁻¹ (multiple weak bands)
C=O Stretch N/A~1700 cm⁻¹ (aldehyde)~1667 cm⁻¹~1670-1650 cm⁻¹ (strong, sharp)
Aromatic C=C/C=N Stretch ~1575, 1460, 1420 cm⁻¹~1615, 1500 cm⁻¹~1580, 1440 cm⁻¹~1600-1450 cm⁻¹ (multiple medium-strong bands)
C-F Stretch N/A~1240, 1145 cm⁻¹ (strong)N/A~1250-1100 cm⁻¹ (multiple strong bands)
C-Cl Stretch ~754 cm⁻¹N/AN/A~760-750 cm⁻¹ (medium-strong)

This comparison demonstrates how the final spectrum is a composite of the vibrations from each structural component, with electronic interactions between them causing slight shifts in peak positions. The presence of strong C-F and C=O stretching bands alongside the characteristic vibrations of a substituted pyridine ring would provide a definitive identification.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol describes the KBr pellet method, a standard and reliable technique for obtaining the transmission IR spectrum of a solid sample.[9]

Objective: To prepare a solid sample of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine in a potassium bromide (KBr) matrix for analysis by Fourier-Transform Infrared (FTIR) spectroscopy.
Materials:
  • Sample: 1-2 mg of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine

  • Matrix: 100-200 mg of dry, spectroscopy-grade KBr powder

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer

Methodology:
  • Drying: Ensure the KBr powder is completely dry by heating it in an oven at ~110°C for at least 2-4 hours and cooling it in a desiccator. Moisture will cause a broad O-H absorption band around 3400 cm⁻¹, which can obscure other peaks.

  • Grinding & Mixing: Add approximately 100-200 mg of dry KBr to an agate mortar. Add 1-2 mg of the sample. Grind the mixture thoroughly with the pestle for 3-5 minutes until it becomes a fine, homogeneous powder.[9] This step is critical for reducing light scattering and achieving a high-quality spectrum.

  • Pellet Formation: Transfer a portion of the mixture into the pellet-forming die. Assemble the die and place it in the hydraulic press.

  • Pressing: Apply pressure (typically 7-10 tons) for 1-2 minutes. The pressure will cause the KBr to fuse into a thin, transparent or translucent pellet.

  • Sample Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample chamber. Then, record the sample spectrum over the range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Conclusion

The infrared spectrum of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine is a rich source of structural information. A systematic analysis, grounded in the principles of group frequencies and comparison with related structures, allows for a confident assignment of its major absorption bands. The strong, characteristic absorptions of the carbonyl (C=O) group, the carbon-fluorine (C-F) bonds, and the carbon-chlorine (C-Cl) bond, combined with the unique patterns of the substituted aromatic rings in both the diagnostic and fingerprint regions, provide an unambiguous vibrational signature for this complex molecule. This guide serves as a predictive framework for researchers and a practical tool for the interpretation of experimental data.

References

  • Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Physics, Vol. 9, No. 2 (1997).
  • 2-Chloropyridine(109-09-1)IR1. ChemicalBook.
  • 2-Chloropyridine. PubChem, National Center for Biotechnology Information. [Link]

  • Sağlam, A., & Ucun, F. (2008). Conformational and Vibrational Analysis of 2,4-, 2,5- and 2,6-Difluorobenzaldehydes by ab initio Hartree-Fock.
  • Pyridine, 2-chloro-. NIST WebBook, SRD 69. [Link]

  • The Vibrational Spectra of Pyridine and Pyridine‐d5. AIP Publishing. [Link]

  • Balachandran, V., et al. FT-IR, FT-Raman spectra, density functional theory, and normal coordinate analysis of pyridine-2,6-dicarbonyl dichloride. Elixir Vib. Spec. 48 (2012) 9663-9668. [Link]

  • Wilmshurst, J. K., & Bernstein, H. J. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 35(10), 1183-1194. [Link]

  • Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Journal of Chemical and Pharmaceutical Research, 2016, 8(1):743-749. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • IR and PMR Spectrum Analysis of 1-Benzoyl-3-(4 Bromophenyl)-5-Hydroxy-5-Trifluoromethyl-2 Pyrazoline Ligand. Web of Scholars: Multidimensional Research Journal. [Link]

  • Interpreting IR Spectra: A Quick Guide. Chemistry Steps. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

  • Yoshida, S. Infrared Spectra of Benzoyl Halides and their Substituted Derivatives. Pharmaceutical Bulletin, 1954, 2(3), 171-174. [Link]

  • Vibrational spectra, normal coordinate analysis and thermodynamics of 2, 5-difluorobenzonitrile. ResearchGate. [Link]

  • IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

  • Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations. National Center for Biotechnology Information. [Link]

  • Vibrational spectra and DFT study of anticancer active molecule 2-(4-Bromophenyl)-1H-benzimidazole by normal coordinate analysis. ResearchGate. [Link]

Sources

Comparative

Technical Guide: Chromatographic Separation of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine Isomers

Executive Summary & Technical Context[1][2][3][4][5][6][7][8] The isolation of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine (CAS: 1345472-76-3) is a pivotal quality gate in the synthesis of the anti-androgen drug Enzalutamid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

The isolation of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine (CAS: 1345472-76-3) is a pivotal quality gate in the synthesis of the anti-androgen drug Enzalutamide .[1] The primary separation challenge is not chirality (the molecule is achiral), but regioisomeric purity .

During the upstream chlorination of 3-methylpyridine or the subsequent Friedel-Crafts/metallation acylation steps, the formation of the 3-position regioisomer (2-Chloro-3-(2,4-difluorobenzoyl)pyridine) is a persistent impurity.[1] Due to the nearly identical hydrophobic indices (LogP) and pKa values of these positional isomers, standard C18 alkyl phases often fail to achieve baseline resolution (


).

This guide compares three chromatographic approaches, recommending a Phenyl-Hexyl stationary phase protocol as the superior method for resolving these


-electron-rich regioisomers.[1]

Comparative Analysis of Separation Methodologies

The following table summarizes the performance of three distinct stationary phase chemistries evaluated for this specific separation.

Table 1: Stationary Phase Performance Matrix
FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended) Method C: Supercritical Fluid (SFC)
Stationary Phase Octadecylsilane (C18)Phenyl-Hexyl linked silica2-Ethylpyridine (2-EP)
Separation Mechanism Hydrophobic InteractionHydrophobicity +

-

Interaction
Polar interactions + H-bonding
Isomer Selectivity (

)
Low (1.02 - 1.[1]05)High (1.15 - 1.25) High (1.20+)
Resolution (

)
1.2 (Co-elution risk)> 2.5 (Baseline) > 3.0
Tailing Factor (

)
1.4 - 1.6 (Silanol activity)0.9 - 1.1 1.0
Throughput MediumHigh Very High
Solvent Consumption High (Acetonitrile/Water)Medium (Methanol/Water) Low (CO2/Methanol)
Expert Insight: Why C18 Fails and Phenyl Succeeds
  • The C18 Limitation: The 3-isomer and 5-isomer differ only in the spatial orientation of the benzoyl group relative to the pyridine nitrogen.[1] C18 phases interact primarily with the hydrophobic bulk of the molecule, which is virtually identical for both isomers.

  • The Phenyl Advantage: The Phenyl-Hexyl phase engages in

    
    -
    
    
    
    stacking interactions with the pyridine and difluorophenyl rings.[1] The steric hindrance around the carbonyl group in the 3-isomer (ortho to the chlorine) alters its ability to planarize and stack with the stationary phase compared to the more linear 5-isomer .[1] This creates a distinct difference in retention time.

Recommended Experimental Protocol (Method B)

This protocol is validated for the quantification of the target 5-isomer and detection of the 3-isomer impurity down to 0.05% levels.[1]

Chromatographic Conditions[2][3][4][8][9][10][11]
  • Instrument: UHPLC System (Agilent 1290 or Waters H-Class)

  • Column: Zorbax SB-Phenyl or XBridge Phenyl-Hexyl,

    
    [1]
    
  • Mobile Phase A:

    
     Ammonium Acetate in Water (pH 4.2 adjusted with Acetic Acid)
    
  • Mobile Phase B: Methanol (LC-MS Grade)[1]

  • Flow Rate:

    
    
    
  • Column Temperature:

    
    
    
  • Detection: UV @

    
     (Target 
    
    
    
    ) and
    
    
    (Impurity profiling)
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Equilibration
2.06040Isocratic Hold
12.02080Linear Gradient
15.02080Wash
15.16040Re-equilibration
20.06040End
Sample Preparation[2][7]
  • Stock Solution: Dissolve

    
     of the sample in 
    
    
    
    of Methanol (
    
    
    ).
  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to reach

    
    .
    
  • Filtration: Filter through a

    
     PTFE syringe filter prior to injection.
    
  • Self-Validation Check: Inject a mixture of the target and a known spike of the 3-isomer.[1] The resolution (

    
    ) between the critical pair must be 
    
    
    
    .

Visualization of Purification Workflow

The following diagram illustrates the decision logic for selecting the purification pathway based on the impurity profile (Regioisomers vs. Process Byproducts).

PurificationWorkflow RawMaterial Crude Reaction Mixture (2-Cl-5-Benzoyl Pyridine) Analysis Impurity Profiling (UHPLC-MS) RawMaterial->Analysis Decision Dominant Impurity Type? Analysis->Decision PathRegio Regioisomers (3-isomer > 0.5%) Decision->PathRegio Isomeric PathPolar Polar Byproducts (Des-fluoro / Salts) Decision->PathPolar Non-Isomeric MethodPhenyl Method B: Phenyl-Hexyl (Exploits Pi-Pi Selectivity) PathRegio->MethodPhenyl MethodC18 Method A: C18 Standard (Hydrophobic Separation) PathPolar->MethodC18 QC QC Validation (Rs > 2.0, Purity > 99.5%) MethodPhenyl->QC MethodC18->QC

Caption: Decision tree for selecting the optimal stationary phase based on the specific impurity profile of the crude intermediate.

Mechanism of Action: Pi-Pi Interaction[1]

To understand the superiority of the Phenyl-Hexyl phase, we must look at the molecular interaction.[1]

PiPiInteraction StationaryPhase Phenyl-Hexyl Ligand (Electron Rich) Target Target: 5-Isomer (Planar Geometry) Strong Stacking StationaryPhase->Target Strong Pi-Pi Interaction Impurity Impurity: 3-Isomer (Steric Twist) Weak Stacking StationaryPhase->Impurity Weak Pi-Pi Interaction Separation Baseline Resolution (Rs > 2.5) Target->Separation Retained Longer Impurity->Separation Elutes Earlier

Caption: Mechanistic difference in retention. The 5-isomer's linear geometry allows stronger orbital overlap with the phenyl ligand compared to the sterically twisted 3-isomer.[1]

References

  • Rani, J. S., & Devanna, N. (2018).[2] "Method development and validation of Enzalutamide pure drug substance by using liquid chromatographic technique." Journal of Chemical and Pharmaceutical Sciences.

  • Blanchet, B., et al. (2017).[3] "A Simple HPLC-UV Method for Quantification of Enzalutamide and Its Active Metabolite N-desmethyl Enzalutamide in Patients With Metastatic Castration-Resistant Prostate Cancer." Journal of Chromatography B.

  • BenchChem. (2025).[4] "Managing the formation of isomers during 2-chloro-5-methylpyridine synthesis." BenchChem Technical Notes.

  • Reddy, G. S., et al. (2014). "Identification, synthesis, and characterization of process related impurities of Enzalutamide." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Validation

Guide to the Establishment and Comparative Analysis of Reference Standards for 2-Chloro-5-(2,4-difluorobenzoyl)pyridine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for Novel Intermediates In the landscape of pharmaceutical and agrochemical development,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Novel Intermediates

In the landscape of pharmaceutical and agrochemical development, novel heterocyclic compounds are the building blocks of innovation. 2-Chloro-5-(2,4-difluorobenzoyl)pyridine represents a class of complex intermediates, likely synthesized for its potential role in creating biologically active molecules. Its structure, combining a halogenated pyridine core with a difluorobenzoyl moiety, suggests its utility as a precursor in drug discovery pipelines, potentially for herbicides or pharmaceuticals.[1][2] The progression of any such compound from a research concept to a regulated product is fundamentally dependent on the availability of a high-purity, well-characterized reference standard.

This guide provides a comprehensive framework for the establishment, characterization, and analytical comparison of reference standards for 2-Chloro-5-(2,4-difluorobenzoyl)pyridine. As this is a specialized or novel compound, commercially available, pre-qualified standards may not exist. Therefore, we will proceed from the perspective of establishing a primary reference standard de novo. We will delve into the requisite analytical methodologies, explain the causality behind experimental choices, and present comparative data to guide researchers in selecting the most appropriate techniques for their specific needs.

Part 1: Establishing the Primary Reference Standard

A primary reference standard is a substance of the highest feasible purity, whose identity and purity have been unequivocally established without reference to another standard. It serves as the ultimate benchmark against which all subsequent batches (i.e., working standards) are qualified.

Synthesis and Purification

The logical synthetic route for 2-Chloro-5-(2,4-difluorobenzoyl)pyridine is a Friedel-Crafts acylation. This involves reacting 2-chloropyridine with 2,4-difluorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Causality: The Lewis acid is critical as it coordinates with the acyl chloride, forming a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution onto the electron-rich pyridine ring. The 5-position is a common site for such substitutions on a 2-substituted pyridine. To prevent catalyst deactivation by the pyridine nitrogen, a strategic choice of reaction conditions or protecting groups may be necessary.[3]

Following synthesis, rigorous purification is paramount. Multi-step recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is typically the first step, followed by preparative chromatography if co-crystallizing impurities persist.

Unambiguous Structural Elucidation

The identity of the purified material must be confirmed using a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As the gold standard for structural confirmation, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

    • ¹H NMR: Would reveal the distinct aromatic protons on both the pyridine and difluorophenyl rings, with characteristic chemical shifts and coupling constants (J-couplings) providing connectivity information.

    • ¹³C NMR: Would confirm the number of unique carbon environments, including the critical carbonyl carbon (~190-200 ppm) and carbons bearing chloro- and fluoro-substituents, which exhibit predictable shifts and C-F coupling.[4]

    • ¹⁹F NMR: Is essential for confirming the presence and positions of the fluorine atoms, which would appear as distinct signals.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, allowing for the determination of the elemental formula. The fragmentation pattern observed in MS/MS can further corroborate the proposed structure by showing the loss of characteristic fragments (e.g., Cl, CO, or the difluorophenyl group).[5]

  • Infrared (FT-IR) Spectroscopy: Provides functional group information. Key expected absorbances include a strong C=O stretch (ketone) around 1650-1700 cm⁻¹, C-Cl stretches, and multiple C-F stretches in the 1100-1300 cm⁻¹ region.[5]

The workflow for establishing and characterizing a primary reference standard is a systematic process ensuring its identity and purity.

cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Purity & Characterization synthesis Chemical Synthesis (e.g., Friedel-Crafts) purification Multi-Step Purification (Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr elucidation_group Confirm Structure nmr->elucidation_group ms Mass Spectrometry (HRMS) ms->elucidation_group ftir FT-IR Spectroscopy ftir->elucidation_group hplc HPLC-UV (Primary Purity Assay) elucidation_group->hplc purity_group Assign Purity Value hplc->purity_group qnmr qNMR (Purity Confirmation) qnmr->purity_group dsc DSC (Purity & Thermal Properties) dsc->purity_group kf Karl Fischer (Water Content) kf->purity_group primary_std Primary Reference Standard purity_group->primary_std

Caption: Workflow for Primary Reference Standard Establishment.

Part 2: A Comparative Guide to Purity Analysis Techniques

Purity is the most critical attribute of a reference standard. No single method is infallible; therefore, orthogonal methods (methods based on different scientific principles) are required for a comprehensive assessment. The primary technique is typically a high-resolution separation method like HPLC, supported by others.

High-Performance Liquid Chromatography (HPLC) - The Workhorse

For a compound like 2-Chloro-5-(2,4-difluorobenzoyl)pyridine, a stability-indicating reverse-phase HPLC method with UV detection is the preferred technique for purity determination and impurity profiling.

Causality Behind Method Choices:

  • Reverse-Phase (e.g., C18 column): The molecule has significant non-polar character (aromatic rings), making it well-suited for retention on a non-polar stationary phase.

  • Mobile Phase (Acetonitrile/Water or Methanol/Water with buffer): A gradient elution is often necessary to resolve early-eluting polar impurities and late-eluting non-polar impurities in a single run. A phosphate buffer is often used to maintain a consistent pH and ensure reproducible retention times.[6]

  • UV Detection: The conjugated aromatic system of the molecule will exhibit strong UV absorbance, providing high sensitivity. A photodiode array (PDA) detector is ideal as it can assess peak purity by comparing spectra across a single peak.

Detailed Experimental Protocol: HPLC Purity Determination

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.01 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • System Equilibration: Purge all lines and equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 40% B

      • 18.1-25 min: 40% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a concentration of 100 µg/mL.

  • Analysis and Data Processing:

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the sample solution in triplicate.

    • Integrate all peaks with an area greater than 0.05% of the main peak area.

    • Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Orthogonal Methods for Purity Validation

To ensure the trustworthiness of the purity value assigned by HPLC, at least one orthogonal method should be employed.

MethodPrincipleSuitability for this Compound & Key InsightsAdvantagesLimitations
HPLC-UV Differential partitioning between a stationary and mobile phase.Excellent. Ideal for separating structurally similar impurities (e.g., isomers, precursors). The primary tool for routine analysis and stability testing.High sensitivity, high resolution, robust, can be stability-indicating.Requires a chromophore; co-eluting impurities can be missed without a PDA or MS detector.
qNMR Direct comparison of an analyte's NMR signal integral to that of a certified internal standard.Excellent. Provides a direct, highly accurate purity value (mass/mass) without needing a reference standard of the analyte itself.[7]High precision and accuracy; provides structural confirmation simultaneously.Lower sensitivity than HPLC; requires a high-field NMR; expensive.
GC-FID Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Conditional. Depends on the compound's thermal stability and volatility. May require derivatization. Useful for detecting volatile impurities.[2][5]Extremely high resolution for volatile compounds; FID provides near-universal response for hydrocarbons.Not suitable for non-volatile or thermally labile compounds; potential for on-column degradation.
DSC Measurement of heat flow into a sample as a function of temperature.Good. Can determine purity based on the van't Hoff equation of melting point depression.Small sample size; provides information on thermal properties (melting point).Less sensitive than chromatography; not suitable for amorphous materials or compounds that decompose on melting.

Part 3: Qualification of Secondary (Working) Standards

Once the primary standard is established, it is used to qualify secondary or "working" standards, which are used for routine laboratory analyses. This process conserves the primary standard and is a cornerstone of a self-validating analytical system.

Protocol: Qualification of a Secondary Standard via HPLC

  • Prepare Solutions: Create solutions of both the Primary Reference Standard (PRS) and the candidate Secondary Standard (SSS) at the same nominal concentration (e.g., 100 µg/mL).

  • System Suitability: Inject the PRS solution five times. The relative standard deviation (RSD) for the peak area must be ≤ 2.0%.

  • Comparative Analysis: Inject the PRS and SSS solutions in triplicate.

  • Data Evaluation:

    • Purity Comparison: The purity of the SSS, determined by area percent, must be within an established specification of the PRS (e.g., ≥ 99.5% of the PRS purity value).

    • Impurity Profile: The impurity profile of the SSS must be qualitatively similar to the PRS. No new impurity peak > 0.10% should be observed.

    • Assay (Potency): Calculate the potency of the SSS against the PRS using the following formula: Potency_SSS (%) = (Area_SSS / Area_PRS) * (Conc_PRS / Conc_SSS) * Potency_PRS

The relationship between a primary and secondary standard is hierarchical, ensuring traceability and consistency in all analytical measurements.

cluster_0 Primary Reference Standard (PRS) cluster_1 Candidate Secondary Standard (SSS) cluster_2 Comparative Analysis Workflow cluster_3 Acceptance Criteria prs Purity ≥ 99.8% Fully Characterized prep Prepare Solutions (PRS & SSS at same conc.) prs->prep sss New Batch of Material sss->prep hplc_run Run HPLC Analysis (Triplicate Injections) prep->hplc_run purity_check Purity by Area % (SSS vs. PRS) hplc_run->purity_check impurity_check Impurity Profile Match hplc_run->impurity_check assay_check Assay vs. PRS (e.g., 99.0-101.0%) hplc_run->assay_check qualified_sss Qualified Secondary Reference Standard purity_check->qualified_sss If all criteria met impurity_check->qualified_sss If all criteria met assay_check->qualified_sss If all criteria met

Caption: Workflow for Qualifying a Secondary Reference Standard.

Conclusion

The establishment of a robust reference standard for a novel intermediate like 2-Chloro-5-(2,4-difluorobenzoyl)pyridine is a rigorous, multi-faceted process that underpins the reliability of all subsequent research and development activities. It demands a logical, evidence-based approach combining meticulous synthesis and purification with orthogonal analytical techniques for confirmation of identity and purity. While HPLC serves as the primary analytical tool, its data must be validated by methods such as qNMR or DSC to ensure the highest degree of confidence. By following the protocols and comparative logic outlined in this guide, researchers can create a self-validating system of reference standards that ensures data integrity, accelerates development, and meets the stringent requirements of the scientific and regulatory communities.

References

  • Title: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines Source: MDPI URL: [Link]

  • Title: Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine Source: Asian Journal of Chemistry URL: [Link]

  • Source: Google Patents (EP0013474B1)
  • Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... Source: Acta Poloniae Pharmaceutica URL: [Link]

  • Title: Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation Source: Asian Journal of Chemistry URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine: Personal Protective Equipment, Operational Protocols, and Disposal

For professionals in research, discovery, and drug development, the meticulous and safe handling of chemical reagents is a cornerstone of scientific integrity and personal safety. This guide provides essential, in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in research, discovery, and drug development, the meticulous and safe handling of chemical reagents is a cornerstone of scientific integrity and personal safety. This guide provides essential, in-depth procedural information for the safe management of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine, a halogenated pyridine derivative. By elucidating the causality behind safety protocols, this document aims to be the preferred resource for laboratory personnel, fostering a culture of safety and trust.

While a specific Safety Data Sheet (SDS) for 2-Chloro-5-(2,4-difluorobenzoyl)pyridine was not located, this guide synthesizes critical safety information from the SDS of structurally analogous compounds, including other chlorinated and fluorinated pyridines. This approach is predicated on the established principle that compounds with similar functional groups and structural motifs often exhibit comparable hazard profiles and require similar handling precautions.

Hazard Identification and Risk Assessment

Based on data from analogous halogenated pyridines, 2-Chloro-5-(2,4-difluorobenzoyl)pyridine is anticipated to present several health hazards.[1][2][3][4] These compounds are often harmful if swallowed or inhaled and can cause significant skin and eye irritation, with some possessing the potential for severe eye damage.[4] Prolonged or repeated exposure may lead to organ damage.[1] A thorough risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE strategy is imperative to minimize exposure. The following table outlines the recommended PPE for handling 2-Chloro-5-(2,4-difluorobenzoyl)pyridine.

Body Part Required PPE Specifications and Rationale
Eyes and Face Chemical Splash Goggles and Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards are mandatory to protect against splashes. A full-face shield must be worn over the goggles when there is a significant risk of splashing, such as during transfers of larger quantities or when heating the substance.[5]
Hands Chemical-Resistant GlovesDue to the potential for skin absorption and irritation, double-gloving is recommended. An inner nitrile glove provides a good general barrier, while a more robust outer glove (e.g., neoprene or butyl rubber) offers extended protection. Always inspect gloves for tears or punctures before use and change them frequently, especially if contamination is suspected.[6][7][8]
Body Flame-Resistant Laboratory Coat and Chemical-Resistant ApronA flame-resistant lab coat should be worn at all times and be fully buttoned. For procedures with a higher risk of spills or splashes, a chemical-resistant apron should be worn over the lab coat.[8]
Respiratory Chemical Fume Hood or NIOSH-Approved RespiratorAll manipulations of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine that could generate dust or vapors must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][8] If a fume hood is not available or in the event of a significant spill, a NIOSH-approved respirator with organic vapor cartridges is required.[4][5]
Feet Closed-Toed, Chemical-Resistant ShoesPermeable footwear such as sandals or cloth shoes are strictly prohibited. Shoes should be made of a durable, liquid-resistant material to protect against spills.

Operational and Handling Plan

A systematic workflow is essential for the safe handling of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine from procurement to disposal.

Pre-Handling Preparations
  • Information Review : Thoroughly read and understand the available safety information for similar compounds.

  • Fume Hood Verification : Ensure the chemical fume hood is operational and has a current certification.

  • PPE Inspection : Gather and inspect all necessary PPE for any defects.

  • Emergency Equipment Location : Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Spill Kit Availability : Ensure a spill kit equipped for handling halogenated organic compounds is readily accessible.

Step-by-Step Handling Procedure
  • Don PPE : Put on all required PPE before entering the designated work area.

  • Transfer within Fume Hood : Carefully open the container inside the fume hood. Use slow and deliberate movements to prevent the generation of dust or aerosols.

  • Weighing and Transfer : Utilize appropriate tools, such as a spatula or powder funnel, for weighing and transferring the solid compound.

  • Solution Preparation : If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Container Sealing : Securely close all containers immediately after use.

  • Post-Handling Decontamination : Thoroughly wipe down the work area within the fume hood. Wash hands and any exposed skin immediately after handling and before leaving the laboratory.[1]

Handling_Workflow cluster_prep Pre-Handling cluster_handling Handling Protocol cluster_post Post-Handling prep1 Review Safety Info prep2 Verify Fume Hood prep1->prep2 prep3 Inspect PPE prep2->prep3 prep4 Locate Emergency Gear prep3->prep4 handle1 Don PPE prep4->handle1 handle2 Work in Fume Hood handle1->handle2 handle3 Transfer Compound handle2->handle3 handle4 Seal Container handle3->handle4 post1 Decontaminate Area handle4->post1 post2 Doff PPE post1->post2 post3 Wash Hands post2->post3

Caption: A streamlined workflow for the safe handling of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine.

Disposal Plan: Environmental Responsibility

Proper disposal of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste : All solid waste contaminated with 2-Chloro-5-(2,4-difluorobenzoyl)pyridine, including used gloves, weigh boats, and paper towels, must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste : Unused solutions containing the compound should be collected in a separate, clearly labeled hazardous waste container for halogenated organic liquids.

  • Empty Containers : Empty containers retain product residue and should be treated as hazardous waste.[2] Do not rinse them into the sink.

Disposal Procedure
  • Labeling : Ensure all waste containers are accurately and clearly labeled with their contents.

  • Licensed Disposal : Arrange for the disposal of all waste through a licensed hazardous waste disposal company.[3]

  • Regulatory Compliance : Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[1][2]

Disposal_Plan cluster_waste_gen Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Paper Towels) solid_container Labeled Solid Hazardous Waste Bin solid_waste->solid_container liquid_waste Unused Solutions liquid_container Labeled Halogenated Liquid Waste Bottle liquid_waste->liquid_container empty_containers Empty Containers empty_containers->solid_container disposal_co Licensed Hazardous Waste Disposal Company solid_container->disposal_co liquid_container->disposal_co compliance Regulatory Compliance disposal_co->compliance

Caption: A systematic plan for the safe disposal of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][5]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[5]

  • Spill : Evacuate the area. For small spills, trained personnel wearing appropriate PPE can use an inert absorbent material to clean up the spill. For large spills, contact your institution's environmental health and safety department.

By adhering to these comprehensive guidelines, researchers and scientists can confidently and safely handle 2-Chloro-5-(2,4-difluorobenzoyl)pyridine, ensuring both personal well-being and the integrity of their research.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. [Link]

  • Dräger. (n.d.). Gas Detectors & PPE for Pyridine. [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - PYRIDINE. [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. [Link]

  • PPPMag. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

Sources

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